Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQZBGADESKIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471036 | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145335-90-6 | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145335-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Structure Elucidation of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, a key heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical properties, a probable synthetic route, and the analytical techniques used to confirm its structure.
Compound Identity and Properties
This compound is a stable, solid form of the parent carboxylic acid. The hydrochloride salt enhances the compound's solubility in aqueous media, which is often advantageous for biological screening and formulation studies.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₇ClN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 198.61 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 145335-90-6 | --INVALID-LINK-- |
| Appearance | White to off-white powder/solid | --INVALID-LINK-- |
| IUPAC Name | imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | --INVALID-LINK-- |
| Parent Compound | Imidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 133427-08-4) | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid typically involves the cyclization of a 2-aminopyridine derivative. A plausible and documented synthetic route starts from 2-aminonicotinic acid.
Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
A general and efficient method for the synthesis of the parent acid involves the reaction of 2-aminonicotinic acid with a suitable two-carbon building block, such as 2-bromo-1,1-dimethoxyethane, followed by cyclization.
Experimental Protocol:
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Reaction Setup: To a suspension of 2-aminonicotinic acid (1.0 eq.) in a suitable solvent such as acetonitrile, add 2-bromo-1,1-dimethoxyethane (1.0 eq.).
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Reaction Conditions: Heat the resulting mixture in a microwave reactor at 150 °C for 2 hours.
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Work-up and Purification: After the reaction is complete, cool the mixture and collect the precipitate by filtration. Wash the solid sequentially with acetonitrile and hexane to yield Imidazo[1,2-a]pyridine-8-carboxylic acid as a solid.
Formation of the Hydrochloride Salt
The hydrochloride salt can be readily prepared by treating the free carboxylic acid with hydrochloric acid in a suitable solvent.
Experimental Protocol:
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Salt Formation: Dissolve the synthesized Imidazo[1,2-a]pyridine-8-carboxylic acid in a minimal amount of a suitable alcohol, such as methanol or ethanol.
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Acidification: Add a solution of hydrochloric acid (e.g., 1 M in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete.
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Isolation: Collect the resulting precipitate by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain this compound.
Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyridine-8-carboxylic acid
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| 2 | ~8.0-8.2 (s) | ~110-115 | |
| 3 | ~7.8-8.0 (s) | ~140-145 | |
| 5 | ~8.2-8.4 (d) | ~125-130 | |
| 6 | ~7.0-7.2 (t) | ~115-120 | |
| 7 | ~7.5-7.7 (d) | ~110-115 | |
| 8a | - | ~145-150 | Bridgehead carbon |
| 9 (C=O) | - | ~165-170 | Carboxylic acid |
| COOH | ~12-13 (br s) | - | Acidic proton, may exchange |
Note: Predicted chemical shifts are for the free acid in a solvent like DMSO-d₆. The hydrochloride salt may show slight variations in chemical shifts.
Mass Spectrometry (MS):
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Expected Molecular Ion (M+) : For the free acid (C₈H₆N₂O₂), the expected exact mass is approximately 162.04 g/mol . In mass spectrometry, this would be observed as [M+H]⁺ at m/z 163.05.
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Fragmentation Pattern : Common fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group, and potential cleavage of the imidazole or pyridine rings.
Infrared (IR) Spectroscopy:
A product specification sheet from Thermo Fisher Scientific indicates that the infrared spectrum of this compound conforms to its structure. Key expected vibrational frequencies include:
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O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.
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C=N and C=C stretches: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings.
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N-H stretch (from HCl salt): A broad absorption may be present in the 2400-2800 cm⁻¹ region.
Visualizations
Chemical Structure
Caption: Chemical structure of the title compound.
Synthesis Pathway
Caption: Proposed synthesis of the title compound.
Structure Elucidation Workflowdot
An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a well-recognized privileged structure, appearing in numerous biologically active molecules.[1] This document outlines the multi-step synthesis from commercially available starting materials, providing detailed experimental protocols and a summary of relevant quantitative data.
Overall Synthetic Scheme
The synthesis of this compound can be achieved through a three-step process:
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Esterification of 2-aminonicotinic acid to protect the carboxylic acid functionality.
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Cyclization of the resulting ethyl 2-aminonicotinate with chloroacetaldehyde to form the imidazo[1,2-a]pyridine ring system.
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Hydrolysis of the ethyl ester to yield the free carboxylic acid.
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Salt formation to produce the final hydrochloride salt.
References
An In-depth Technical Guide on the Core Mechanism of Action of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the available scientific literature on the imidazo[1,2-a]pyridine scaffold to propose a likely mechanism of action for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Direct experimental evidence for this specific compound is limited; therefore, the proposed mechanism and protocols should be considered a starting point for further investigation.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This bicyclic heterocyclic structure is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Several commercial drugs are based on this scaffold, highlighting its therapeutic potential. The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological targets and mechanisms of action.
This compound is a specific analogue of this family. While detailed studies on its unique mechanism of action are not extensively published, the broader class of imidazo[1,2-a]pyridines has been notably investigated as inhibitors of phosphodiesterases, particularly Phosphodiesterase 10A (PDE10A).
Proposed Core Mechanism of Action: Inhibition of Phosphodiesterase 10A (PDE10A)
Based on extensive research into the imidazo[1,2-a]pyridine scaffold, a primary hypothesized mechanism of action for this compound is the inhibition of Phosphodiesterase 10A (PDE10A).
PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum. It plays a crucial role in signal transduction by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation of cyclic nucleotide signaling pathways is believed to be a promising therapeutic strategy for various neurological and psychiatric disorders, including schizophrenia and Huntington's disease.
The proposed interaction of this compound with PDE10A is likely through the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site. The structural features of the imidazo[1,2-a]pyridine core are well-suited for fitting into the binding pocket of PDE10A.
Signaling Pathway of PDE10A Inhibition
Caption: Proposed signaling pathway of PDE10A inhibition.
Quantitative Data Summary
| Compound Class | Derivative Example | Target | Assay Type | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyridines | Compound 1 (ketobenzimidazole) | PDE10A | Enzymatic | 4.5 | |
| Imidazo[4,5-b]pyridines | Compound 2 (imidazo[4,5-b]pyridine) | PDE10A | Enzymatic | 15.1 | |
| Imidazo[1,2-b]pyridazines | Compound 31 | PDE10A | Enzymatic | Potent (not specified) |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory activity of this compound against PDE10A. These protocols are adapted from published studies on related compounds.
4.1. In Vitro PDE10A Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the compound on PDE10A enzymatic activity.
Experimental Workflow for PDE10A Inhibition Assay
Caption: Workflow for in vitro PDE10A enzyme inhibition assay.
Protocol Steps:
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Reagents and Materials:
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Recombinant human PDE10A enzyme
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Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA)
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Tritiated cyclic nucleotide substrate: [³H]cAMP or [³H]cGMP
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This compound (test compound)
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Snake venom nucleotidase
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Anion-exchange resin (e.g., Dowex)
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Scintillation cocktail and vials
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96-well microplates
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Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the diluted test compound or vehicle (for control wells). c. Add the recombinant human PDE10A enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding the [³H]cAMP or [³H]cGMP substrate. e. Incubate the reaction mixture for a specified time (e.g., 30 minutes) at 30°C. f. Stop the reaction by adding a stop solution containing a high concentration of unlabeled cAMP or cGMP. g. Add snake venom nucleotidase to each well and incubate to convert the [³H]AMP or [³H]GMP product to [³H]adenosine or [³H]guanosine. h. Transfer the reaction mixture to tubes containing an anion-exchange resin slurry to bind the unreacted charged substrate. i. Centrifuge the tubes and transfer the supernatant containing the neutral product ([³H]adenosine or [³H]guanosine) to scintillation vials. j. Add scintillation cocktail and quantify the amount of product by liquid scintillation counting.
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Data Analysis:
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Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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4.2. Cellular Assay for PDE10A Activity
This assay measures the effect of the compound on PDE10A activity within a cellular context, typically by measuring changes in cAMP or cGMP levels.
Protocol Steps:
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Cell Culture:
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Use a cell line that endogenously expresses PDE10A (e.g., PC-12 cells) or a cell line engineered to overexpress PDE10A.
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Culture the cells to an appropriate density in 96-well plates.
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Procedure: a. Treat the cells with various concentrations of this compound for a defined period. b. Lyse the cells to release the intracellular contents. c. Measure the levels of cAMP or cGMP in the cell lysates using a commercially available ELISA or HTRF assay kit.
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Data Analysis:
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Quantify the change in cAMP or cGMP levels in response to the test compound.
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Determine the EC50 value, which is the concentration of the compound that produces a half-maximal increase in cyclic nucleotide levels.
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Other Potential Mechanisms of Action
While PDE10A inhibition is a strong candidate for the primary mechanism of action, the versatile imidazo[1,2-a]pyridine scaffold has been associated with other biological targets. Further research into this compound should also consider these possibilities:
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Anti-inflammatory Activity: Some imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or by modulating the STAT3/NF-κB signaling pathway.
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Antimicrobial Activity: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents.
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Gastric Acid Secretion Inhibition: Patents have described the use of imidazo[1,2-a]pyridine derivatives for inhibiting gastric acid secretion, suggesting a potential role in treating gastrointestinal disorders.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. Based on the available literature for the broader imidazo[1,2-a]pyridine scaffold, the most probable core mechanism of action is the inhibition of PDE10A. The experimental protocols provided in this guide offer a robust framework for validating this hypothesis and quantifying the compound's potency and efficacy. Further investigation into alternative mechanisms is also warranted to fully elucidate the pharmacological profile of this promising molecule.
The Multifaceted Biological Activities of Imidazopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and have shown significant potential in treating a wide array of human diseases. This technical guide provides an in-depth overview of the core biological activities of imidazopyridine derivatives, with a focus on their anticancer, antiviral, antimicrobial, and central nervous system (CNS) effects. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in ongoing research and drug development efforts.
Anticancer Activity
Imidazopyridine derivatives have demonstrated potent anticancer activity through various mechanisms of action, including kinase inhibition, tubulin polymerization inhibition, and modulation of immune checkpoints.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Imidazopyridine-based compounds have been designed as inhibitors of several key kinases implicated in tumor progression.
1.1.1. Phosphoinositide 3-Kinase (PI3K) and mTOR Inhibition
The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several imidazopyridine derivatives have been developed as potent inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors.
Quantitative Data: PI3K/mTOR Inhibition by Imidazopyridine Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| 15a | PI3Kα | 2 | - | Kinase Assay | |
| mTOR | 15 | - | Kinase Assay | ||
| Compound 6 | PI3Kα | 2 | - | Kinase Assay | |
| A specific imidazopyridine derivative | PIK3CA | 2.8 | - | Kinase Assay |
1.1.2. Polo-Like Kinase 1 (PLK1) Inhibition
PLK1 is a key regulator of mitosis, and its overexpression is common in many cancers. A novel class of imidazopyridine derivatives has been designed as potent and selective PLK1 inhibitors, demonstrating antitumor efficacy.
Quantitative Data: PLK1 Inhibition by Imidazopyridine Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Compound 36 | PLK1 | 1.3 | HeLa | Kinase Assay |
1.1.3. Signaling Pathway: PI3K/Akt/mTOR Inhibition
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by imidazopyridine derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Imidazopyridine-propenone and imidazopyridine-benzimidazole conjugates have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and apoptosis.
Quantitative Data: Antiproliferative Activity of Tubulin Inhibitors
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 8m (propenone conjugate) | A549 (Lung) | 0.86 | |
| 8q (propenone conjugate) | A549 (Lung) | 0.93 | |
| 11i (benzimidazole conjugate) | A549 (Lung) | 1.48 | |
| 11p (benzimidazole conjugate) | A549 (Lung) | 1.92 |
1.2.1. Experimental Workflow: Tubulin Polymerization Assay
The following diagram outlines a typical workflow for a tubulin polymerization assay.
PD-1/PD-L1 Interaction Inhibition
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule imidazopyridine derivatives have been designed to antagonize the PD-1/PD-L1 interaction, showing promise in cancer immunotherapy.
Quantitative Data: PD-L1 Inhibition by Imidazopyridine Derivatives
| Compound ID | Assay Type | IC50 (µM) | Reference |
| 9b | HTRF Assay | 9.3 | |
| 9j | HTRF Assay | 1.8 |
Antiviral Activity
Imidazopyridine derivatives have shown promising activity against a range of viruses, most notably as fusion inhibitors of the Respiratory Syncytial Virus (RSV).
Respiratory Syncytial Virus (RSV) Fusion Inhibition
RSV is a common respiratory pathogen that can cause severe illness, particularly in infants and the elderly. Imidazopyridine derivatives have been identified as highly potent RSV fusion inhibitors, preventing the virus from entering host cells.
Quantitative Data: Anti-RSV Activity of Imidazopyridine Derivatives
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| 8ji | RSV Fusion | <10 | Cell-based | |
| 8jl | RSV Fusion | <10 | Cell-based | |
| 8jm | RSV Fusion | 3 | Cell-based |
2.1.1. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the antiviral activity of a compound.
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Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., HEp-2 for RSV) in multi-well plates.
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Virus Infection: Infect the cell monolayers with a known amount of virus, typically aiming for 50-100 plaque-forming units (PFU) per well.
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Compound Treatment: After a viral adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the imidazopyridine derivative.
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Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days for RSV).
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Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
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Data Analysis: Count the number of plaques in each well and calculate the concentration of the compound that inhibits plaque formation by 50% (IC50).
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Imidazopyridine derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Quantitative Data: Antibacterial Activity of Imidazopyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5f | E. coli | 2.95 | |
| MRSA | 3.11 | ||
| VRE | 5.22 | ||
| K. pneumoniae | 6.23 | ||
| 5b | E. coli | 3.62 | |
| 5d | E. coli | 4.92 | |
| A 2H-chromene-based derivative | S. aureus | 3.12 | |
| E. coli | 6.25 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
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Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the imidazopyridine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
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Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL).
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Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
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Incubation: Incubate the plates at 35-37°C for 16-20 hours.
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MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Central Nervous System (CNS) Activity
Certain imidazopyridine derivatives are well-known for their activity on the central nervous system, particularly as modulators of the GABAA receptor. This has led to their use as hypnotic and anxiolytic agents.
GABAA Receptor Modulation
The GABAA receptor is the major inhibitory neurotransmitter receptor in the brain. Imidazopyridine derivatives can act as allosteric modulators of this receptor, enhancing the effect of GABA and leading to a sedative-hypnotic effect.
Quantitative Data: GABAA Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) | Assay Type | Reference |
| Alpidem | Benzodiazepine Site | 1.5 | Radioligand Binding | - |
| Zolpidem | α1-containing GABAA | 20 | Radioligand Binding | - |
| Necopidem | Benzodiazepine Site | - | Radioligand Binding | - |
Experimental Protocol: GABAA Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the GABAA receptor.
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Membrane Preparation: Prepare synaptic membranes from a suitable brain region (e.g., rat cerebral cortex).
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Binding Reaction: Incubate the brain membranes with a radiolabeled ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test imidazopyridine derivative in a suitable buffer.
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Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
4.2.1. Experimental Workflow: GABAA Receptor Binding Assay
Conclusion
Imidazopyridine derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antiviral, antimicrobial, and CNS-active agents underscores their importance in drug discovery and development. The data and protocols presented in this guide are intended to facilitate further research into this remarkable scaffold, with the ultimate goal of translating these findings into novel and effective therapies for a range of human diseases. The continued exploration of the structure-activity relationships and mechanisms of action of imidazopyridine derivatives will undoubtedly lead to the development of next-generation therapeutics with improved potency and selectivity.
An In-Depth Technical Guide to Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (CAS Number: 145335-90-6) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules. While specific research on this particular hydrochloride salt is limited in publicly accessible literature, the imidazo[1,2-a]pyridine core is a well-established pharmacophore with diverse therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound and extrapolates its potential biological activities, mechanisms of action, and relevant experimental protocols based on studies of closely related analogues.
Chemical and Physical Properties
This compound is a white to off-white powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 145335-90-6 | [1] |
| Molecular Formula | C₈H₇ClN₂O₂ | [1] |
| Molecular Weight | 198.61 g/mol | [1] |
| IUPAC Name | imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | |
| Appearance | White to off-white powder | [1] |
| Storage | Room Temperature |
Synthesis
A general and widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. While a specific protocol for the 8-carboxylic acid hydrochloride derivative is not detailed in the available literature, a plausible synthetic route can be conceptualized.
Conceptual Synthetic Workflow
Caption: Conceptual synthetic pathway for this compound.
Potential Biological Activities and Mechanisms of Action
Based on extensive research on the imidazo[1,2-a]pyridine scaffold, this compound is predicted to exhibit significant biological activities, primarily in the areas of oncology and inflammation.
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated potent anticancer effects across various cancer cell lines. The primary mechanisms of action appear to involve the modulation of key signaling pathways that are often dysregulated in cancer.
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Inhibition of the PI3K/AKT/mTOR Pathway: Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the proliferation of cancer cells by targeting the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell growth, survival, and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Imidazo[1,2-a]pyridines have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, which are key executioners of the apoptotic process.
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cell cycle regulatory proteins such as p21 and p53.
A study on novel imidazo[1,2-a]pyridine compounds demonstrated their ability to inhibit the AKT/mTOR pathway and induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
Caption: Potential anticancer signaling pathway of Imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Activity
The imidazo[1,2-a]pyridine core is also associated with significant anti-inflammatory properties. The mechanism of action is often linked to the inhibition of pro-inflammatory signaling pathways.
-
Modulation of the STAT3/NF-κB Pathway: A study on a novel imidazo[1,2-a]pyridine derivative demonstrated its anti-inflammatory effects through the suppression of the STAT3 and NF-κB signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Potential anti-inflammatory signaling pathway of Imidazo[1,2-a]pyridine derivatives.
Quantitative Data from Analogues
| Compound Class | Cell Line | Assay | Result (IC₅₀/EC₅₀) |
| Imidazo[1,2-a]pyridine derivatives | HCC1937 (Breast Cancer) | MTT Assay | 45 µM - 79.6 µM |
| Imidazo[1,2-a]pyridine-8-carboxamides | M. tuberculosis | Whole-cell screen | Active |
Experimental Protocols
The following are representative experimental protocols adapted from studies on imidazo[1,2-a]pyridine derivatives and can be considered for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or relevant cell lines) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect the levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, p53, p21, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
An In-depth Technical Guide to Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
This technical guide provides a comprehensive overview of imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, a heterocyclic compound of significant interest to researchers and drug development professionals. This document details its chemical properties, plausible synthetic routes, and the broader biological context of the imidazo[1,2-a]pyridine scaffold, for which various derivatives have shown promise in diverse therapeutic areas.
Chemical and Physical Properties
This compound is a solid, organic compound. The core structure is an imidazo[1,2-a]pyridine, which is a bicyclic system containing a bridgehead nitrogen atom. The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions.
| Property | Value | Source |
| IUPAC Name | imidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride | |
| CAS Number | 145335-90-6 | |
| Molecular Formula | C₈H₇ClN₂O₂ | |
| Molecular Weight | 198.61 g/mol | |
| Physical Form | Solid | |
| InChI | 1S/C8H6N2O2.ClH/c11-8(12)6-2-1-4-10-5-3-9-7(6)10;/h1-5H,(H,11,12);1H | |
| SMILES | Cl.OC(=O)c1cccn2ccnc12 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A likely synthetic route to this compound is a two-step process starting from 2-aminonicotinic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
This protocol is adapted from the synthesis of 8-iodoimidazo[1,2-a]pyridine.
-
To a solution of 2-aminonicotinic acid (1 equivalent) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield imidazo[1,2-a]pyridine-8-carboxylic acid.
Step 2: Formation of the Hydrochloride Salt
This step is based on a procedure for a similar compound found in the patent literature.
-
Dissolve the purified imidazo[1,2-a]pyridine-8-carboxylic acid (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane or methanol.
-
To this solution, add a 1M solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.
-
Continue stirring for 2-4 hours at room temperature.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Biological Activity and Potential Signaling Pathways
Direct biological data for this compound is not extensively reported. However, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer and Anti-inflammatory Potential
Numerous studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as anticancer and anti-inflammatory agents. These effects are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
One such critical pathway is the STAT3/NF-κB signaling cascade. Aberrant activation of this pathway is implicated in the progression of various cancers and inflammatory diseases. Some imidazo[1,2-a]pyridine derivatives have been shown to exert their effects by inhibiting components of this pathway.
Caption: Potential modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.
Quantitative Data for Related Compounds
While specific bioactivity data for this compound is scarce, data for other derivatives highlights the potential of this chemical class.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | |
| HB9 | A549 (Lung Cancer) | 50.56 | |
| HB10 | HepG2 (Liver Cancer) | 51.52 |
Table 2: Activity of Imidazo[1,2-a]pyridine Derivatives on Nuclear Receptors
| Compound | Target | Assay | EC₅₀ (µM) | Reference |
| Derivative of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine | Human CAR | TR-FRET | Nanomolar range |
Experimental Workflows
Standard assays are employed to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives. The following workflow illustrates a typical screening process for identifying and characterizing the anticancer effects of a novel compound from this class.
Caption: A general workflow for evaluating the anticancer properties of new compounds.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While specific biological data for this particular molecule is limited in the public domain, the established synthetic routes and diverse biological activities of its analogs make it a compound of high interest for further investigation. The information and protocols provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug discovery to explore the potential of this and related molecules. Further studies are warranted to elucidate its specific mechanism of action and to evaluate its efficacy in various disease models.
Technical Guide: Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Given the limited availability of direct experimental data for this specific salt, this document presents a detailed, predicted spectroscopic profile based on the analysis of the parent molecule, Imidazo[1,2-a]pyridine, and its derivatives. Furthermore, a robust synthetic protocol is detailed, adapted from established methodologies for related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the Imidazo[1,2-a]pyridine core and the expected electronic effects of the carboxylic acid and hydrochloride functionalities.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to exhibit characteristic signals for the bicyclic aromatic system. The presence of the carboxylic acid group at the C8 position and the protonation of the pyridine nitrogen will induce downfield shifts, particularly for the protons in the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | d | ~1.5 |
| H-3 | 7.8 - 8.0 | d | ~1.5 |
| H-5 | 8.3 - 8.5 | d | ~7.0 |
| H-6 | 7.2 - 7.4 | t | ~7.0 |
| H-7 | 7.9 - 8.1 | d | ~7.0 |
| COOH | 13.0 - 14.0 | br s | - |
| NH⁺ | 14.0 - 15.0 | br s | - |
Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The electron-withdrawing carboxylic acid group is expected to deshield the C8 and adjacent carbons significantly.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 115 - 120 |
| C-3 | 110 - 115 |
| C-5 | 128 - 132 |
| C-6 | 118 - 122 |
| C-7 | 114 - 118 |
| C-8 | 135 - 140 |
| C-8a | 145 - 150 |
| C=O | 165 - 170 |
Predicted Mass Spectrometry Data
Mass spectrometry is expected to show the molecular ion peak for the free base form of the molecule after the loss of HCl.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₇ClN₂O₂ |
| Molecular Weight | 198.61 g/mol |
| Predicted [M+H]⁺ (free base) | 163.0502 |
Experimental Protocols
The following section details a plausible synthetic route for this compound, adapted from established procedures for the synthesis of substituted Imidazo[1,2-a]pyridines.
Synthesis of 8-Iodoimidazo[1,2-a]pyridine
This initial step involves the synthesis of an 8-iodo-substituted precursor, which can then be converted to the desired carboxylic acid.
Materials:
-
3-Iodo-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-iodo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 8-iodoimidazo[1,2-a]pyridine.
Carboxylation of 8-Iodoimidazo[1,2-a]pyridine
This step introduces the carboxylic acid group at the 8-position via a palladium-catalyzed carbonylation reaction.
Materials:
-
8-Iodoimidazo[1,2-a]pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine
-
Formic acid
-
Dimethylformamide (DMF)
-
Hydrochloric acid (in diethyl ether or dioxane)
-
Diethyl ether
Procedure:
-
In a pressure vessel, dissolve 8-iodoimidazo[1,2-a]pyridine (1.0 eq) in DMF.
-
Add Pd(OAc)₂ (0.05 eq), dppp (0.1 eq), and triethylamine (3.0 eq).
-
Add formic acid (2.0 eq) as a CO source.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude Imidazo[1,2-a]pyridine-8-carboxylic acid by recrystallization or column chromatography.
-
Dissolve the purified product in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic route to the target compound.
The Imidazopyridine Core: A Journey from Discovery to Therapeutic Prominence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazopyridine scaffold, a fused heterocyclic system comprising an imidazole ring fused to a pyridine ring, has emerged as a "privileged structure" in medicinal chemistry. Its journey, from its initial synthesis to its central role in a variety of therapeutic agents, is a testament to its versatile pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, and development of imidazopyridine compounds, with a focus on their synthesis, mechanism of action, and structure-activity relationships.
Discovery and Historical Milestones
The history of imidazopyridines began in 1925 when the Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin) first reported their synthesis.[1][2] The seminal Tschitschibabin reaction involved the condensation of 2-aminopyridine with α-halocarbonyl compounds.[3] For decades, this scaffold remained relatively unexplored until the latter half of the 20th century, when its therapeutic potential began to be realized.
A pivotal moment in the history of imidazopyridines was the discovery of their ability to modulate the central nervous system, specifically through interaction with the γ-aminobutyric acid type A (GABA-A) receptors.[4][5] This led to the development of a new class of non-benzodiazepine hypnotics and anxiolytics, with zolpidem (Ambien®) and alpidem being the most prominent examples.[5][6] These compounds offered a different pharmacological profile compared to traditional benzodiazepines, exhibiting greater selectivity for certain GABA-A receptor subtypes.[7][8] Beyond their effects on the central nervous system, imidazopyridine derivatives have been investigated for a wide array of other biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[8][9][10]
Synthetic Methodologies: From Classic Reactions to Modern Innovations
The synthesis of the imidazopyridine core has evolved significantly since its discovery. While the classical Tschitschibabin reaction remains a fundamental approach, numerous other methods have been developed to allow for greater structural diversity and efficiency.
The Tschitschibabin Reaction
This classical method involves the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.
Detailed Experimental Protocol for the Tschitschibabin Reaction (General Procedure):
-
Reactant Preparation: Dissolve the 2-aminopyridine derivative (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide.
-
Addition of α-Haloketone: Add the α-haloketone (1-1.2 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired imidazopyridine.
Modern Synthetic Approaches
In recent years, a variety of more sophisticated and efficient methods for the synthesis of imidazopyridines have been developed. These include:
-
Multi-component Reactions: These reactions, such as the Groebke-Blackburn-Bienaymé reaction, allow for the one-pot synthesis of highly functionalized imidazopyridines from three or more starting materials.[11]
-
Copper-Catalyzed Three-Component Coupling: This method enables the synthesis of imidazopyridines from 2-aminopyridines, aldehydes, and terminal alkynes.[6]
-
Photochemical Synthesis: Visible-light-induced photochemical methods have emerged as an eco-friendly approach to construct the imidazopyridine scaffold.[1][2]
Synthesis of Zolpidem: A Case Study
Zolpidem, a widely prescribed hypnotic agent, is a key example of a commercially successful imidazopyridine. Its synthesis has been accomplished through various routes, often starting from 2-amino-5-methylpyridine.
Detailed Experimental Protocol for a Common Zolpidem Synthesis Route: [9][12][13]
-
Synthesis of the Imidazopyridine Core: 2-Amino-5-methylpyridine is reacted with 2-bromo-4'-methylacetophenone (synthesized by bromination of 4-methylacetophenone) via a Tschitschibabin-type reaction to form 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.
-
Introduction of the Acetamide Side Chain (Mannich Reaction): The imidazopyridine core undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce a dimethylaminomethyl group at the C3 position.
-
Cyanation: The Mannich product is then converted to a quaternary ammonium salt using a methylating agent (e.g., methyl iodide), which is subsequently displaced by a cyanide group (using NaCN) to form the corresponding acetonitrile derivative.
-
Hydrolysis: The nitrile is hydrolyzed under basic or acidic conditions to yield zolpidic acid.
-
Amidation: Finally, zolpidic acid is coupled with dimethylamine using a coupling agent (e.g., carbonyldiimidazole or by forming an acid chloride) to afford zolpidem.
Mechanism of Action: Modulation of GABA-A Receptors
The primary mechanism of action for many clinically significant imidazopyridines, including zolpidem, involves the positive allosteric modulation of GABA-A receptors.[5][14] GABA is the main inhibitory neurotransmitter in the central nervous system, and its binding to GABA-A receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability.[15][16]
Imidazopyridines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits.[14][15] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the efficiency of channel opening in response to GABA binding.[14][16] The result is an potentiation of the inhibitory GABAergic signal.
dot
Caption: GABA-A Receptor Signaling Pathway and Modulation by Imidazopyridines.
Quantitative Data and Structure-Activity Relationships (SAR)
The therapeutic efficacy and side-effect profile of imidazopyridines are closely linked to their affinity and selectivity for different GABA-A receptor subtypes. These subtypes are defined by their subunit composition (e.g., α1, α2, α3, α5). Zolpidem, for instance, exhibits a higher affinity for α1-containing receptors, which is believed to contribute to its potent hypnotic effects.[7][8]
Table 1: Binding Affinities (Ki) and Potencies (EC50) of Selected Imidazopyridines for GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference(s) |
| Zolpidem | α1β2γ2 | ~20 | 33 | [7][8] |
| α2β3γ2 | ~400 | 195 | [7][8] | |
| α3β3γ2 | ~400 | - | [8] | |
| α5β3γ2 | >5000 | - | [8] | |
| Alpidem | α1β2γ2 | - | - | [1] |
| γ1-containing | No significant modulation | - | [1] | |
| γ3-containing | No significant modulation | - | [1] | |
| Diazepam | α1-containing | - | 28 | [7] |
| α2-containing | - | 42 | [7] |
Structure-activity relationship (SAR) studies have been crucial in the development of new imidazopyridine derivatives with improved pharmacological profiles. These studies have revealed key structural features that govern their interaction with GABA-A receptors. For example, the nature and position of substituents on both the imidazo[1,2-a]pyridine core and the phenyl ring can significantly influence subtype selectivity and potency.
Key Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. This protocol outlines a general procedure for a competitive binding assay to evaluate the affinity of an imidazopyridine compound for the GABA-A receptor.[3][17][18]
Detailed Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat or mouse brain tissue in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to the BZD site (e.g., [³H]flunitrazepam), and varying concentrations of the unlabeled test imidazopyridine compound.
-
For determining non-specific binding, a high concentration of an unlabeled BZD site ligand (e.g., diazepam) is added to a set of wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
dot
Caption: General Experimental Workflow for Imidazopyridine Drug Discovery.
Conclusion
The imidazopyridine scaffold has proven to be a remarkably fruitful area of research in medicinal chemistry. From its humble beginnings with the Tschitschibabin reaction, it has given rise to a clinically important class of drugs that have significantly impacted the treatment of sleep disorders. The ongoing exploration of new synthetic methodologies and the detailed investigation of their interactions with a diverse range of biological targets ensure that the story of imidazopyridines is far from over. For drug development professionals, this versatile core continues to offer exciting opportunities for the design and discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Zolpidem - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Zolpidem functionally discriminates subtypes of native GABAA receptors in acutely dissociated rat striatal and cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. arkat-usa.org [arkat-usa.org]
- 14. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 15. GABAA receptor - Wikipedia [en.wikipedia.org]
- 16. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potent anti-cancer activity.[1][2][3] These compounds exert their effects by modulating critical signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, and by inhibiting key enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[1][3][4][5] This document provides detailed application notes and protocols for utilizing Imidazo[1,2-a]pyridine derivatives in cancer research, with a focus on a representative compound, designated here as Compound 6, and another novel derivative, MIA. Anlotinib, a clinically approved multi-kinase inhibitor containing the imidazo[1,2-a]pyridine scaffold, is also discussed.
Featured Compounds
| Compound | Description | Key Targets | Cancer Types |
| Compound 6 | A novel imidazo[1,2-a]pyridine derivative demonstrating potent anti-proliferative activity. | AKT/mTOR pathway | Melanoma, Cervical Cancer |
| MIA | An 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine derivative with anti-inflammatory and anti-cancer effects. | STAT3/NF-κB/iNOS/COX-2 signaling pathway | Breast Cancer, Ovarian Cancer |
| Anlotinib | An oral multi-target tyrosine kinase inhibitor approved for advanced non-small-cell lung cancer (NSCLC).[6] | VEGFR, FGFR, PDGFR, c-Kit, RET, c-Met | Non-Small-Cell Lung Cancer, Sarcoma |
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of representative Imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Compound 6 [4]
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A375 | Melanoma | 9.7 - 44.6 (range for compounds 5-7) |
| WM115 | Melanoma | 9.7 - 44.6 (range for compounds 5-7) |
| HeLa | Cervical Cancer | 9.7 - 44.6 (range for compounds 5-7) |
Table 2: Cytotoxicity of other Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45 | [2][7] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [2][7] |
| HB9 | A549 | Lung Cancer | 50.56 | [8] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [8] |
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives have been shown to interfere with key oncogenic signaling pathways.
1. PI3K/Akt/mTOR Pathway Inhibition by Compound 6:
Compound 6 has been demonstrated to inhibit the PI3K/Akt/mTOR pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by Compound 6 leads to G2/M cell cycle arrest and induction of intrinsic apoptosis.[4] This is evidenced by the increased expression of p53 and p21, and the activation of caspase-9.[4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Compound 6.
2. STAT3/NF-κB Pathway Modulation by MIA:
The novel imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[3] This pathway is crucial for regulating inflammation, which is a hallmark of cancer. MIA was found to reduce the expression of inflammatory cytokines and suppress the expression of COX-2 and iNOS genes.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A phase I study of the tyrosine kinase inhibitor anlotinib combined with platinum/pemetrexed-based chemotherapy in untreated nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
Application of Imidazopyridine Derivatives in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide array of biological targets.[1] This versatile scaffold is a key component in numerous clinically used drugs and serves as a promising framework for the development of novel therapeutic agents.[2] Derivatives of imidazopyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects.[3][4] Their therapeutic potential stems from their ability to act as kinase inhibitors, modulators of GABA-A receptors, and agents targeting other crucial cellular pathways.[5][6] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and application of imidazopyridine derivatives in drug discovery.
I. Imidazopyridine Derivatives as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Imidazopyridine derivatives have emerged as a promising class of kinase inhibitors, with several compounds demonstrating potent activity against various kinases, including Aurora kinases, c-Met, and FMS-like tyrosine kinase 3 (FLT3).[7]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of selected imidazopyridine derivatives against key kinase targets.
Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases
| Compound ID | Aurora-A IC₅₀ (µM) | Aurora-B IC₅₀ (µM) | Aurora-C IC₅₀ (µM) | Reference |
| 31 | 0.042 | 0.198 | 0.227 | [3] |
| 51 (CCT137690) | 0.015 | 0.025 | 0.019 | [8] |
| 28c | 0.067 | 12.71 | - | [6] |
| 40f | 0.015 | 3.05 | - | [6] |
Table 2: Inhibitory Activity of Imidazopyridine Derivatives against c-Met Kinase
| Compound ID | c-Met Kinase IC₅₀ (nM) | EBC-1 Cell Proliferation IC₅₀ (nM) | Reference |
| 22e | 3.9 | 45.0 | [9] |
| 15g | 7.8 | 270 | [9] |
| 7g | 53.4 | 253 | [10] |
| 31 | 12.8 | - | [11] |
Table 3: Inhibitory Activity of Imidazopyridine Derivatives against FLT3 Kinase
| Compound ID | FLT3-ITD IC₅₀ (nM) | FLT3-D835Y IC₅₀ (nM) | MV4-11 Cell GI₅₀ (nM) | Reference |
| 34f | 4 | 1 | 7 | [1][12] |
| 5o | - | - | 520 (MOLM14) | [13] |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
Signaling Pathway
References
- 1. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Normal [3H]Flunitrazepam Binding to GABAA Receptors in the Locus Coeruleus in Major Depression and Suicide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. op.niscpr.res.in [op.niscpr.res.in]
Application Notes and Protocols: Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated and have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] Their therapeutic effects are often attributed to the inhibition of specific enzymes involved in key physiological and pathological processes.
While direct enzymatic inhibition data for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is not extensively documented in publicly available literature, the broader family of imidazo[1,2-a]pyridine derivatives, including those with carboxylic acid functionalities, has demonstrated significant inhibitory activity against several important enzyme classes. These findings suggest that this compound may serve as a valuable lead compound or a molecular scaffold for the development of novel enzyme inhibitors.
This document provides an overview of the enzymatic targets of imidazo[1,2-a]pyridine derivatives, presents available quantitative data for related compounds, and offers detailed protocols for evaluating the enzyme inhibitory potential of this compound and its analogs.
Potential Enzymatic Targets and Applications
Derivatives of the imidazo[1,2-a]pyridine core have been reported to inhibit a variety of enzymes, highlighting the versatility of this scaffold.
Table 1: Summary of Enzymatic Targets for Imidazo[1,2-a]pyridine Derivatives
| Enzyme Class | Specific Enzyme(s) | Therapeutic Area | Reference |
| Protein Kinases | DYRK1A, CLK1, PDGFRβ | Cancer, Neurological Disorders | [2][3] |
| Cyclooxygenases | COX-1, COX-2 | Inflammation, Pain | [4][5] |
| Prenyltransferases | Rab Geranylgeranyl Transferase (RGGT) | Cancer | [6] |
| Bacterial Enzymes | ATP Synthase, Cytochrome c Oxidase | Infectious Diseases (Tuberculosis) | [7] |
| Fungal Enzymes | Lanosterol 14α-demethylase (CYP51) | Fungal Infections | [8] |
| Bacterial Ligases | Mur Ligases | Bacterial Infections | [9] |
Quantitative Inhibition Data for Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the reported inhibitory concentrations (IC50) for various imidazo[1,2-a]pyridine derivatives against their respective enzyme targets. This data provides a benchmark for assessing the potential potency of new analogs like this compound.
Table 2: Quantitative Inhibition Data for Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Enzyme Target | IC50 Value | Reference |
| Imidazo[1,2-a]pyridine Derivative | CLK1 | 0.7 µM | [2] |
| Imidazo[1,2-a]pyridine Derivative | DYRK1A | 2.6 µM | [2] |
| Imidazo[1,2-a]pyridine Derivatives | COX-2 | 0.07-0.18 µM | [4] |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | ≤0.006 µM (MIC) | [10] |
| Imidazo[1,2-a]pyridine Ether | Mycobacterial ATP Synthesis | Nanomolar range | [7] |
| Squaramide Derivative | Mycobacterial ATP Synthesis | Nanomolar range | [7] |
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives exert their cellular effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel inhibitors.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of biological effects, including anti-inflammatory, anticancer, and antitubercular properties.[1][4][5] This document provides a detailed protocol for the use of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in cell culture, based on available data for related compounds and established cell biology techniques. The methodologies outlined here serve as a comprehensive guide for investigating the potential therapeutic effects of this compound.
Disclaimer: The following protocols are generalized and should be considered a starting point. Optimization of conditions such as cell line selection, compound concentration, and incubation time is crucial for successful experimentation.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₂O₂ | [6][7][8] |
| Molecular Weight | 198.61 g/mol | [6][7] |
| Appearance | Solid | [6] |
| CAS Number | 145335-90-6 | [7][8] |
Quantitative Data Summary of Related Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the cytotoxic activity of various Imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature. This data can be used as a reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC₅₀ Value (µM) | Exposure Time | Reference |
| Imidazo[1,2-a]pyridine Hybrid (HB9) | A549 (Lung Cancer) | Not Specified | 50.56 | 24 hours | [9][10] |
| Imidazo[1,2-a]pyridine Hybrid (HB10) | HepG2 (Liver Carcinoma) | Not Specified | 51.52 | 24 hours | [9][10] |
| Imidazo[1,2-a]pyridine Derivative (Compound 5) | A375 (Melanoma) | MTT | ~10 | 48 hours | [11] |
| Imidazo[1,2-a]pyridine Derivative (Compound 6) | WM115 (Melanoma) | MTT | ~20 | 48 hours | [11] |
| Imidazo[1,2-a]pyridine Derivative (Compound 7) | HeLa (Cervical Cancer) | MTT | ~15 | 48 hours | [11] |
Experimental Protocols
Preparation of Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or water, which can then be diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or sterile water
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Weigh Compound: Carefully weigh the calculated amount of powder and place it in a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO or sterile water.
-
Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes to aid dissolution.
-
Aliquot and Store: Once a clear solution is obtained, dispense small volumes into sterile, single-use cryovials to minimize freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
Materials:
-
Selected mammalian cell line (e.g., A549, HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well, 24-well, or 6-well plates
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have reached the desired confluency, remove the old medium and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate and treated with the compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Investigation
Western blotting can be used to analyze the effect of this compound on the expression levels of key proteins in relevant signaling pathways.
Materials:
-
Cells cultured in 6-well plates and treated with the compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, NF-κB, p-AKT, p-mTOR, Cyclin D1, p53, p21, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: General experimental workflow for cell-based assays.
References
- 1. Media, reagents, and solution preparation - Cellculture2 [cellculture2.altervista.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. andrewduffmep.org.uk [andrewduffmep.org.uk]
- 8. origene.com [origene.com]
- 9. benchchem.com [benchchem.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in STAT3/NF-κB Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory and anticancer properties. This class of compounds has garnered attention for its potential to modulate key signaling pathways implicated in disease pathogenesis, notably the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways. Constitutive activation of both STAT3 and NF-κB is a hallmark of many cancers and inflammatory diseases, promoting cell proliferation, survival, and inflammation. Therefore, molecules that can inhibit these pathways hold considerable therapeutic promise.
This document provides detailed application notes and experimental protocols for the use of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride as a modulator of the STAT3 and NF-κB signaling pathways. While direct quantitative data for this specific hydrochloride salt is limited in publicly available literature, the information presented herein is based on studies of structurally related imidazo[1,2-a]pyridine derivatives, providing a foundational framework for its investigation.
Mechanism of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exert their effects on the STAT3 and NF-κB pathways through various mechanisms. For the STAT3 pathway, inhibition often occurs by blocking the phosphorylation of STAT3 at critical tyrosine residues (e.g., Tyr705), which is a key step for its activation, dimerization, and nuclear translocation. In the case of the NF-κB pathway, these compounds can interfere with the degradation of the inhibitory protein IκBα, thereby preventing the nuclear translocation of the active p65 subunit. The direct interaction between STAT3 and NF-κB signaling pathways suggests that dual inhibitors could be particularly effective.
Data Presentation
The following tables summarize the biological activities of various imidazo[1,2-a]pyridine derivatives in the context of STAT3 and NF-κB pathway modulation and associated cellular effects. It is important to note that these are representative data from related compounds and should serve as a guide for investigating this compound.
Table 1: STAT3 Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound Name/Identifier | Cell Line(s) | Assay Type | Endpoint Measured | Observed Effect | Reference |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA) | MDA-MB-231, SKOV3 | Western Blot | Phospho-STAT3 (Tyr705) levels | Suppressed STAT3 phosphorylation | |
| W-1184 | AGS, MGC-803 | Western Blot | Phospho-STAT3 (Tyr705) levels | Dose-dependent inhibition of STAT3 phosphorylation | |
| Imidazopyridine-tethered pyrazoline (Compound 3f) | MCF-7, T47D | Western Blot | Phospho-STAT3 (Tyr705, Ser727) levels | Dose- and time-dependent inhibition of STAT3 phosphorylation |
Table 2: NF-κB Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound Name/Identifier | Cell Line(s) | Assay Type | Endpoint Measured | Observed Effect | Reference |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA) | MDA-MB-231, SKOV3 | ELISA-based DNA binding assay | NF-κB p65 DNA binding activity | Diminished DNA-binding activity of NF-κB | |
| Hexahydroimidazo[1,2-a]pyridine derivative (Methyl ester 3b) | Jurkat T cells | Luciferase Reporter Assay | TNF-α driven reporter gene expression | IC₅₀ = 3.6 µM |
Table 3: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Name/Identifier | Cell Line(s) | Assay Type | IC₅₀ Value | Reference |
| W-1184 | AGS | Antiproliferative Assay | 0.39 µM | |
| W-1184 | MGC-803 | Antiproliferative Assay | 0.9 µM | |
| Imidazopyridine-tethered pyrazoline (Compound 3f) | MCF-7 | Cell Viability Assay | 9.2 µM | |
| IP-5 | HCC1937 | Cell Viability (MTT) Assay | 45 µM | |
| IP-6 | HCC1937 | Cell Viability (MTT) Assay | 47.7 µM |
Signaling Pathway Diagrams
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on the STAT3 and NF-κB pathways.
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol details the detection and semi-quantitative analysis of phosphorylated STAT3 (p-STAT3) at Tyr705 in cell lysates following treatment with the test compound.
Materials:
-
Cell lines with STAT3 activation (e.g., MDA-MB-231, AGS)
-
This compound
-
Cytokine for stimulation (e.g., IL-6)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations and add Laemmli buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
To normalize, strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.
-
Protocol 2: NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of the test compound.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid (containing κB binding sites upstream of the luciferase gene)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Stimulating agent (e.g., TNF-α, LPS)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with serial dilutions of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with an NF-κB activator such as TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the Firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Conclusion
This compound belongs to a class of compounds with demonstrated potential to modulate the STAT3 and NF-κB signaling pathways. The provided application notes and protocols offer a comprehensive framework for researchers to investigate its efficacy and mechanism of action. By utilizing the described assays, scientists can elucidate the inhibitory potential of this compound and its derivatives, contributing to the development of novel therapeutics for a range of diseases driven by aberrant STAT3 and NF-κB signaling.
Application Notes and Protocols for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The anti-inflammatory effects of this class of compounds are often attributed to their ability to modulate key inflammatory pathways. While specific anti-inflammatory studies on Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride are not extensively documented in publicly available literature, the broader family of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential in mitigating inflammatory responses.[3][4]
This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory potential of this compound. The methodologies are based on established assays and findings from studies on structurally related imidazo[1,2-a]pyridine compounds.
Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives
Research on various imidazo[1,2-a]pyridine derivatives suggests that their anti-inflammatory action is often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][4]
Furthermore, several derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB activation, these compounds can effectively suppress the production of a wide range of inflammatory mediators.[3] Some derivatives also impact the STAT3 signaling pathway, which is involved in inflammation and cancer.[3]
Data Presentation: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize quantitative data from studies on various imidazo[1,2-a]pyridine derivatives, showcasing their anti-inflammatory potential. It is important to note that this data is for structurally related compounds and should be used as a reference for designing experiments with this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | >35.6 | 0.07 | >508.6 |
| Celecoxib (Reference) | 15.2 | 0.04 | 380 |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | - | Preferential inhibition of COX-2 | - |
Data sourced from studies on imidazo[1,2-a]pyridine derivatives. The specific activity of this compound may vary.
Table 2: In Vivo Anti-inflammatory Activity of Selected Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives
| Compound | Dose (mg/kg) | Carrageenan-Induced Edema Inhibition (%) | Gastroduodenal Damage |
| Imidazo[1,2-a]pyridine-2-carboxylic acid (2) | 10 | More efficient than indomethacin | Not produced |
| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5) | 10 | More efficient than indomethacin | Not produced |
| Indomethacin (Reference) | 10 | - | Present |
Data sourced from a study on imidazo[1,2-a]pyridine carboxylic acid derivatives.[1][4] The specific activity of this compound may vary.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of a test compound.
Caption: Simplified NF-κB signaling pathway and potential inhibition by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After incubation, remove the old medium and treat the cells with 100 µL of fresh medium containing different concentrations of the compound for 1 hour. Include a vehicle control (e.g., DMSO diluted in medium).
-
Inflammatory Stimulation: After the pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to the wells to induce NO production. For the negative control wells, add 10 µL of medium instead of LPS.
-
Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition by the compound compared to the LPS-stimulated control.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To evaluate the selective inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (human or ovine)
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
This compound
-
Selective COX-1 and COX-2 inhibitors (e.g., SC-560 and Celecoxib, for controls)
-
96-well plate
-
Spectrophotometer (590 nm)
Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., from a commercial COX inhibitor screening assay kit).
-
Enzyme and Compound Incubation:
-
In a 96-well plate, add the COX assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control and positive controls (selective COX-1 and COX-2 inhibitors).
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add arachidonic acid to all wells to initiate the reaction.
-
-
Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes. The rate of increase in absorbance corresponds to the COX enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 values for both COX-1 and COX-2 inhibition by non-linear regression analysis.
-
Calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
-
Cytokine Expression Analysis by RT-PCR
Objective: To assess the effect of this compound on the gene expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated cells.
Materials:
-
RAW 264.7 cells or other suitable cell line
-
LPS
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target genes (TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or other real-time PCR master mix
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound and LPS as described in the NO production assay protocol. Incubate for a shorter period suitable for gene expression analysis (e.g., 4-6 hours).
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Set up the real-time PCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the real-time PCR master mix.
-
Run the PCR program with appropriate cycling conditions (denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels in the compound-treated groups to the LPS-stimulated control group.
-
Conclusion
This compound belongs to a class of compounds with demonstrated anti-inflammatory potential. The provided protocols offer a framework for systematically evaluating its efficacy in vitro. The key assays focus on quantifying its ability to inhibit the production of critical inflammatory mediators like nitric oxide and prostaglandins, and to modulate the expression of pro-inflammatory genes. The visualization of the experimental workflow and the NF-κB signaling pathway provides a clear conceptual basis for these investigations. The quantitative data from related compounds serve as a valuable benchmark for interpreting the experimental outcomes for this specific derivative. Further in vivo studies would be a logical next step to confirm its anti-inflammatory activity in a whole-organism context.
References
- 1. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Imidazo[1,2-a]pyridine Derivatives in Breast and Ovarian Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is based on published research on various derivatives of Imidazo[1,2-a]pyridine. Specific data for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride in breast and ovarian cancer cell lines is not extensively available in the public domain. The presented data and protocols are illustrative of the potential applications and methodologies for evaluating compounds within this chemical class.
Introduction
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties.[1] Various in-vitro studies have demonstrated that IP-based compounds can exert therapeutic effects against a range of cancer cell lines, including those from breast, ovarian, liver, colon, cervical, and lung cancers.[1] Their anti-cancer mechanisms are often attributed to the modulation of critical cellular processes such as cell cycle arrest, induction of apoptosis, and the inhibition of key signal transduction pathways.[1]
This document provides a summary of the reported effects of novel Imidazo[1,2-a]pyridine derivatives on breast and ovarian cancer cell lines and offers detailed protocols for key experiments to assess their efficacy and mechanism of action.
Data Presentation
The cytotoxic effects of various Imidazo[1,2-a]pyridine derivatives have been quantified in several breast and ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 | 45 | [2][3] |
| IP-6 | HCC1937 | 47.7 | [2][3] |
| IP-7 | HCC1937 | 79.6 | [2][3] |
| Compound 3d | MCF-7 | 43.4 | [4] |
| Compound 4d | MCF-7 | 39.0 | [4] |
| Compound 3d | MDA-MB-231 | 35.9 | [4] |
| Compound 4d | MDA-MB-231 | 35.1 | [4] |
| Compound 5e | BT474 | 39.19 (24h) | [5] |
| Compound 5c | BT474 | 35.98 (24h) | [5] |
| Compound 5d | BT474 | 35.56 (24h) | [5] |
| Unnamed Derivative | T47D | >10 | [6] |
| Compound 13k | HCC827 | 0.09 - 0.43 | [7] |
Table 2: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Ovarian Cancer Cell Lines
| Compound/Derivative | Cell Line | Treatment Concentration for Effect | Reference |
| MIA | SKOV3 | 40 µM (used for mechanism studies) | [1] |
Mechanism of Action
Research indicates that Imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects through the modulation of several key signaling pathways, primarily the PI3K/Akt/mTOR and STAT3/NF-κB pathways.
PI3K/Akt/mTOR Pathway Inhibition
Several studies have shown that Imidazo[1,2-a]pyridine-based compounds can potently inhibit the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway by IP derivatives leads to:
-
Cell Cycle Arrest: Increased levels of p53 and p21, which are key regulators of the cell cycle, leading to arrest in the G2/M phase.[2][6]
-
Induction of Apoptosis: This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax have been observed.[1][2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and subsequent programmed cell death.
STAT3/NF-κB Signaling Pathway Modulation
Novel Imidazo[1,2-a]pyridine derivatives have also been shown to suppress the STAT3 and NF-κB signaling pathways, which are often constitutively active in breast and ovarian cancers and contribute to inflammation and tumor progression.[1][8] The effects include:
-
Suppression of STAT3 Phosphorylation: This inactivation of STAT3 prevents it from promoting the expression of its target genes, including the anti-apoptotic protein Bcl-2.[1]
-
Inhibition of NF-κB Activity: This is achieved by increasing the expression of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of inflammatory cytokines and pro-survival genes.[1]
Mandatory Visualizations
Caption: Experimental workflow for evaluating Imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Caption: Modulation of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of Imidazo[1,2-a]pyridine derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Breast or ovarian cancer cell lines (e.g., MDA-MB-231, SKOV3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Induce apoptosis in cells by treating them with the Imidazo[1,2-a]pyridine derivative for a specified time. Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.[11]
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells after treatment with the Imidazo[1,2-a]pyridine derivative.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 9 mL of ice-cold 70% ethanol to fix the cells.[12]
-
Storage: Store the fixed cells at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with cold PBS. Resuspend the pellet in 300-500 µL of PI/Triton X-100 staining solution with RNase A.[12]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 4: Protein Expression Analysis (Western Blotting)
This protocol detects and quantifies specific proteins involved in the signaling pathways affected by Imidazo[1,2-a]pyridine derivatives (e.g., Akt, p-Akt, Bcl-2, Bax, STAT3, p-STAT3).
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[13]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 5: Gene Expression Analysis (Quantitative PCR - qPCR)
This protocol measures the changes in mRNA levels of target genes (e.g., Bcl-2, Bax, COX-2, iNOS) in response to treatment.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[14]
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.[14]
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Collect the cycle threshold (Ct) values. Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable reference gene (e.g., GAPDH or ACTB).[14]
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. static.igem.org [static.igem.org]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Imidazopyridine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazopyridines are a versatile class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1][2][3] Several imidazopyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting key survival pathways.[1][4][5] The imidazo[1,2-a]pyridine moiety, in particular, has garnered significant interest as a scaffold for the development of novel anticancer agents.[1][6] Understanding the cytotoxic potential and the underlying mechanisms of action of novel imidazopyridine compounds is a critical step in the drug discovery and development process.
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the cytotoxicity of imidazopyridine compounds. Detailed protocols for key in vitro assays are provided, along with guidelines for data presentation and visualization of experimental workflows and signaling pathways.
Key Experimental Assays
A multi-faceted approach is recommended to thoroughly assess the cytotoxic effects of imidazopyridine compounds. This typically involves a primary cytotoxicity screen to determine the concentration-dependent effects on cell viability, followed by secondary assays to elucidate the mechanism of cell death.
1. Cell Viability and Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][9] The intensity of the purple color is directly proportional to the number of viable cells.[9]
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of late apoptosis and necrosis.[10][11]
2. Apoptosis Assays:
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay is used to detect apoptosis.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[12][14] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[12] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Caspase Activity Assay: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[15] Caspase-3 is a key executioner caspase.[15] Its activity can be measured using a colorimetric or fluorometric assay that utilizes a substrate containing the caspase-3 recognition sequence DEVD.[16] Cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which can be quantified.[16]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Principle: This assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7][9]
Materials:
-
Imidazopyridine compound of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1][17]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-6,000 cells per well and incubate for 24-48 hours to allow for cell attachment.[1][5]
-
Prepare serial dilutions of the imidazopyridine compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compound, at the same final concentration as in the treated wells) and a media-only blank.[17]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][18]
-
After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9][18]
Protocol 2: LDH Cytotoxicity Assay
Principle: This assay quantifies the amount of LDH released from cells with damaged plasma membranes.[10]
Materials:
-
Imidazopyridine compound of interest
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of the imidazopyridine compound for the desired duration. Include vehicle controls, a negative control (untreated cells), and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).[19]
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[19]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.[20]
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[20]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells using fluorescently labeled Annexin V and identifies necrotic cells using the membrane-impermeable dye PI.[12]
Materials:
-
Imidazopyridine compound of interest
-
Cancer cell line of choice
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit[13]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the imidazopyridine compound at the desired concentrations for the selected time period. Include a vehicle control.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.[21]
-
Wash the cells twice with cold PBS.[21]
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1-5 x 10^5 cells/mL.[12][13]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) to 100-200 µL of the cell suspension.[13][14]
-
Gently vortex the cells and incubate for 5-15 minutes at room temperature in the dark.[13][21]
-
Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Analyze the cells by flow cytometry within 1 hour.[21]
Protocol 4: Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a specific substrate.[15][16]
Materials:
-
Imidazopyridine compound of interest
-
Cancer cell line of choice
-
Cell culture plates
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)[22][23]
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Seed and treat cells with the imidazopyridine compound as described in previous protocols.
-
After treatment, harvest the cells and prepare cell lysates according to the kit manufacturer's protocol. This typically involves resuspending the cell pellet in a chilled lysis buffer.[16][22]
-
Incubate the lysates on ice.[16]
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.[22]
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate to the appropriate wells.
-
Prepare the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) as per the kit instructions.[16]
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.[16][23]
-
Measure the absorbance (at 405 nm for pNA) or fluorescence at the appropriate wavelength.[16]
Data Presentation
Quantitative data from the cytotoxicity and apoptosis assays should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxic Activity of Imidazopyridine Compounds (IC₅₀ values in µM)
| Compound | Cell Line | 24h | 48h | 72h |
| Imidazo-X1 | HeLa | 55.2 ± 4.1 | 30.1 ± 2.5 | 15.8 ± 1.9 |
| A375 | 42.7 ± 3.8 | 21.5 ± 2.1 | 10.3 ± 1.2 | |
| MCF-7 | 68.9 ± 5.3 | 45.3 ± 3.9 | 28.6 ± 2.7 | |
| Imidazo-X2 | HeLa | 25.6 ± 2.2 | 12.8 ± 1.5 | 6.4 ± 0.8 |
| A375 | 18.9 ± 1.9 | 9.7 ± 1.1 | 4.5 ± 0.6 | |
| MCF-7 | 33.4 ± 3.1 | 18.2 ± 1.8 | 9.1 ± 1.0 | |
| Cisplatin | HeLa | 15.3 ± 1.4 | 8.1 ± 0.9 | 4.2 ± 0.5 |
| A375 | 10.1 ± 1.1 | 5.4 ± 0.7 | 2.8 ± 0.4 | |
| MCF-7 | 20.5 ± 2.0 | 11.3 ± 1.3 | 6.7 ± 0.8 | |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Apoptosis Induction by Imidazopyridine Compounds (48h treatment)
| Compound (Conc.) | Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Vehicle | HeLa | 3.2 ± 0.5 | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Imidazo-X1 (30 µM) | HeLa | 25.7 ± 2.8 | 15.4 ± 1.9 | 2.1 ± 0.4 |
| Imidazo-X2 (12 µM) | HeLa | 40.1 ± 3.5 | 22.8 ± 2.4 | 1.5 ± 0.3 |
| Vehicle | A375 | 2.8 ± 0.4 | 1.5 ± 0.2 | 0.7 ± 0.1 |
| Imidazo-X1 (21 µM) | A375 | 35.6 ± 3.1 | 18.9 ± 2.0 | 1.8 ± 0.3 |
| Imidazo-X2 (9 µM) | A375 | 52.3 ± 4.7 | 28.1 ± 2.9 | 1.2 ± 0.2 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 3: Caspase-3 Activation by Imidazopyridine Compounds (48h treatment)
| Compound (Conc.) | Cell Line | Fold Increase in Caspase-3 Activity |
| Vehicle | HeLa | 1.0 ± 0.1 |
| Imidazo-X1 (30 µM) | HeLa | 3.8 ± 0.4 |
| Imidazo-X2 (12 µM) | HeLa | 6.2 ± 0.7 |
| Vehicle | A375 | 1.0 ± 0.1 |
| Imidazo-X1 (21 µM) | A375 | 4.5 ± 0.5 |
| Imidazo-X2 (9 µM) | A375 | 8.1 ± 0.9 |
| Data are presented as mean ± standard deviation relative to the vehicle control. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for imidazopyridine cytotoxicity testing.
Putative Signaling Pathway for Imidazopyridine-Induced Apoptosis
Some imidazopyridine compounds have been shown to induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[1]
Caption: Imidazopyridine-induced apoptosis via PI3K/AKT/mTOR inhibition.
Conclusion
The experimental design and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of imidazopyridine cytotoxicity. By employing a combination of cell viability, cytotoxicity, and apoptosis assays, researchers can effectively screen novel compounds, determine their potency, and elucidate their mechanisms of action. The standardized data presentation and visualization of workflows and pathways will facilitate clear communication and interpretation of results, ultimately accelerating the development of promising imidazopyridine-based anticancer therapeutics.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. static.igem.org [static.igem.org]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. caspase3 assay [assay-protocol.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mpbio.com [mpbio.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in AKT/mTOR Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Notably, several derivatives of this scaffold have demonstrated potent anticancer properties by targeting key cellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[4] This pathway plays a crucial role in regulating cell proliferation, growth, survival, and angiogenesis.[5]
This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of Imidazo[1,2-a]pyridine derivatives on the AKT/mTOR signaling pathway. While specific data for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is not extensively available in public literature, the following protocols and data are based on representative and structurally related Imidazo[1,2-a]pyridine compounds that have been documented to exhibit significant activity against this pathway. These notes are intended to serve as a comprehensive guide for researchers exploring this class of compounds for cancer research and drug development.
Data Presentation: Efficacy of Representative Imidazo[1,2-a]pyridine Compounds
The cytotoxic and antiproliferative effects of several Imidazo[1,2-a]pyridine derivatives have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 | 48 | [6][7][8] |
| WM115 | Melanoma | 15.6 | 48 | [6][8] | |
| HeLa | Cervical Cancer | 11.2 | 48 | [6][8] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | 48 | [1][4] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | 48 | [1][4] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | 48 | [1][4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of Imidazo[1,2-a]pyridine derivatives, it is essential to visualize the targeted signaling pathway and the experimental workflow used to assess their effects.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Derivatives of Imidazo[1,2-a]pyridine-8-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of amide derivatives of Imidazo[1,2-a]pyridine-8-carboxylic acid. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimycobacterial, and anti-inflammatory properties.[1][2][3] These derivatives often exert their effects by modulating key cellular signaling pathways, making them promising candidates for drug discovery and development.
Biological Activities and Signaling Pathways
Amide derivatives of imidazo[1,2-a]pyridine have been shown to target several critical signaling pathways implicated in various diseases.
PI3K/Akt/mTOR Pathway: A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][4][5] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.[4][5]
STAT3/NF-κB Pathway: Certain amide derivatives of imidazo[1,2-a]pyridine have demonstrated anti-inflammatory effects by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a decrease in the production of pro-inflammatory mediators.
Other Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold has been utilized to develop inhibitors for various other protein kinases that are often dysregulated in cancer.
Below are diagrams illustrating the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for assessing the anticancer activity of these compounds.
Quantitative Data Summary
The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine-8-carboxamide derivatives against various cancer cell lines and Mycobacterium tuberculosis.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [6] |
| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [6] |
| Compound 11 | MCF-7 (Breast) | 20.47 ± 0.10 | [6] |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [6] |
| IP-5 | HCC1937 (Breast) | 45 | [7] |
| IP-6 | HCC1937 (Breast) | 47.7 | [7] |
| IP-7 | HCC1937 (Breast) | 79.6 | [7] |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [4][5] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 | [4][5] |
Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-8-carboxamides
| Compound ID | Strain | MIC (µM) | Reference |
| Compound 15 | M. tuberculosis H37Rv | 0.10 - 0.19 | [8] |
| Compound 16 | M. tuberculosis H37Rv | 0.10 - 0.19 | [8] |
| Compound 15 | MDR/XDR M. tuberculosis | 0.05 - 1.5 | [8] |
| Compound 16 | MDR/XDR M. tuberculosis | 0.05 - 1.5 | [8] |
Experimental Protocols
Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
This protocol describes a multi-step synthesis involving an initial condensation followed by an acid-amine coupling reaction.[9]
Step 1: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid
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To a solution of 2-aminonicotinic acid in ethanol, add chloroacetaldehyde.
-
Reflux the mixture for an appropriate time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield Imidazo[1,2-a]pyridine-8-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of Imidazo[1,2-a]pyridine-8-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent such as HATU and a base like DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired substituted amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
Protocol 2: Solid-Phase Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides
This method allows for the generation of a library of derivatives.[10][11]
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Immobilize 2-aminonicotinate on a solid support (e.g., resin).
-
Treat the polymer-bound 2-aminonicotinate with an appropriate α-haloketone to form the imidazo[1,2-a]pyridine ring.
-
(Optional) Perform further functionalization, such as halogenation at the 3-position.
-
Cleave the derivative from the solid support by treating the resin with an excess of a primary or secondary amine.
-
Purify the final product from the excess amine, for example, by solid-supported liquid-liquid extraction (SLE).[10][11]
Protocol 3: Palladium-Catalyzed Aminocarbonylation
This protocol is suitable for the synthesis of 8-carboxamido derivatives from 8-iodo-imidazo[1,2-a]pyridines.[12]
-
In a pressure vessel, combine the 8-iodo-imidazo[1,2-a]pyridine, a palladium catalyst (e.g., SILP-Pd), the desired amine, a base (e.g., DBU), and a suitable solvent (e.g., toluene).[12]
-
Pressurize the vessel with carbon monoxide (CO).
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
After cooling, vent the CO, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the 8-carboxamido derivative.
Protocol 4: Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.[7][13]
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Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives (typically in a series of dilutions) for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
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After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the compounds.
-
Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivatives at concentrations around their IC50 values for 24-48 hours.
-
Harvest the cells (both adherent and floating) and wash with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Imidazo[1,2-a]pyridine-8-carboxylic acid?
A1: The most prevalent method is the cyclocondensation reaction of 2-aminonicotinic acid with a suitable two-carbon electrophile, such as chloroacetaldehyde or an α-halopyruvate like ethyl bromopyruvate. The resulting ester is then hydrolyzed to the carboxylic acid.
Q2: What are the critical parameters affecting the yield of the cyclocondensation step?
A2: Key parameters influencing the yield include the choice of solvent, reaction temperature, and the nature of the electrophile. For instance, using ethanol as a solvent has been shown to improve yields in similar syntheses compared to acetonitrile.[1] Reaction temperature and time are also crucial and require optimization for the specific substrates.
Q3: How is the final hydrochloride salt typically formed and purified?
A3: The hydrochloride salt is generally formed by treating the free carboxylic acid with hydrochloric acid in a suitable solvent, such as ethanol or a mixture of solvents that allows for precipitation. Purification can be challenging due to the solubility of the salt. Techniques like recrystallization from a mixed solvent system or precipitation by adding a non-polar solvent to a solution of the salt can be effective.
Q4: What are common side reactions to be aware of during the synthesis?
A4: Potential side reactions include the formation of regioisomers if the aminopyridine has multiple nucleophilic sites, though the substitution pattern of 2-aminonicotinic acid generally directs the cyclization. Incomplete cyclization can lead to the formation of stable intermediates. During ester hydrolysis, harsh conditions could potentially lead to decarboxylation or other degradation of the heterocyclic core.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Imidazo[1,2-a]pyridine-8-carboxylic acid | - Inefficient cyclocondensation. - Suboptimal reaction conditions (temperature, time). - Poor quality of starting materials. - Incomplete hydrolysis of the ester intermediate. | - Optimize Cyclocondensation: Experiment with different solvents (e.g., ethanol, DMF). Consider using a catalyst such as copper(I) bromide (CuBr), which has been shown to be effective in similar reactions.[2] - Adjust Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal balance for product formation. - Ensure Purity of Reagents: Use freshly purified 2-aminonicotinic acid and high-purity electrophiles. - Ensure Complete Hydrolysis: Monitor the hydrolysis reaction by TLC or HPLC to ensure complete conversion of the ester. If using strong acid (e.g., 12 M HCl), ensure sufficient reaction time (e.g., 4-5 hours at reflux).[3] |
| Formation of Impurities | - Side reactions due to high temperatures. - Presence of impurities in starting materials. - Decomposition of the product during workup. | - Milder Reaction Conditions: Explore lower reaction temperatures for the cyclocondensation step, possibly with a more active catalyst. - Purify Starting Materials: Recrystallize or distill starting materials before use. - Careful Workup: Neutralize acidic or basic solutions carefully during extraction and purification to avoid product degradation. |
| Difficulty in Isolating the Hydrochloride Salt | - High solubility of the salt in the reaction solvent. - Formation of an oil instead of a precipitate. | - Solvent Selection: After forming the salt with HCl, evaporate the initial solvent and redissolve the residue in a minimal amount of a solvent in which the salt is sparingly soluble (e.g., isopropanol, ethanol/ether mixture) to induce precipitation. - Trituration: If an oil forms, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. - Salting Out: If the salt is in an aqueous acidic solution, you can try to "salt it out" by saturating the solution with a salt like sodium chloride. |
| Inconsistent Results | - Variability in reagent quality. - Atmospheric moisture affecting the reaction. | - Standardize Reagents: Use reagents from the same batch for a series of experiments to ensure consistency. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially if using moisture-sensitive reagents or catalysts. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Ethyl Ester Intermediate
This protocol is based on the general principles of imidazo[1,2-a]pyridine synthesis.
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-8-carboxylate
A suspension of 2-aminonicotinic acid in anhydrous ethanol is treated with an equimolar amount of ethyl bromopyruvate. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography.
Step 2: Hydrolysis to Imidazo[1,2-a]pyridine-8-carboxylic acid and Salt Formation
The purified ethyl imidazo[1,2-a]pyridine-8-carboxylate is dissolved in 12 M hydrochloric acid and refluxed for 4-5 hours.[3] The reaction mixture is then cooled and the solvent is evaporated to dryness. The resulting solid is the crude this compound. For further purification, the solid can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.
Visualizations
Caption: Two-step synthesis of the target compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104370898A - Imidazo[1,2-a]pyridine compound, preparation method and applications thereof - Google Patents [patents.google.com]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Technical Support Center: Purification of Imidazopyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying imidazopyridine compounds?
A1: The most prevalent purification techniques for imidazopyridine derivatives are column chromatography (both normal and reversed-phase), recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the polarity of the compound, and the nature of the impurities.
Q2: My imidazopyridine compound is showing low yield after purification. What are the possible reasons and solutions?
A2: Low yield can stem from several factors. Incomplete reaction is a common cause, which can be addressed by extending the reaction time or increasing the temperature.[1] Degradation of the starting material or product can also lead to lower yields; ensure you are using pure, dry reagents and solvents, and consider running the reaction under an inert atmosphere if your compound is sensitive to air or light.[1] Finally, the purification method itself might be inefficient. You may need to explore different solvent systems for column chromatography or try recrystallization from a different solvent to improve recovery.[1]
Q3: I am having difficulty separating regioisomers of my imidazopyridine compound by column chromatography. What should I do?
A3: The separation of regioisomers can be challenging due to their similar polarities.[1] If standard column chromatography is ineffective, High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[1] Utilizing a reversed-phase column (e.g., C18) with a gradient elution of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) can provide the necessary resolution.[1] For particularly stubborn isomers, consider a column with a different stationary phase, such as a Pentafluorophenyl (PFP) column, which offers alternative selectivity.[1]
Q4: My compound streaks badly on the TLC plate. How can I resolve this?
A4: Streaking on a Thin-Layer Chromatography (TLC) plate is often an indication of an overloaded sample.[2][3][4] Try spotting a more dilute solution of your compound. For basic compounds like some imidazopyridines, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane (1–10%) to the mobile phase can prevent streaking by neutralizing acidic sites on the silica gel.[2] Conversely, if your compound is acidic, adding a small amount of acetic or formic acid (0.1–2.0%) can help.[2]
Q5: My imidazopyridine compound will not move from the baseline during TLC analysis. What does this mean and how can I fix it?
A5: If your compound remains at the baseline, the eluent is not polar enough to move it up the plate.[5] You need to increase the polarity of your mobile phase. This can be achieved by increasing the proportion of the more polar solvent in your solvent system.[5] For very polar compounds, it may be necessary to switch to a reversed-phase TLC plate.[5]
Troubleshooting Guides
Column Chromatography
This guide provides solutions to common problems encountered during the column chromatography purification of imidazopyridine compounds.
Problem: Low Resolution or Co-elution of Impurities
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing all components to elute too quickly. Decrease the polarity of the mobile phase. Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation before running the column. A common starting point for imidazopyridines is a mixture of ethyl acetate and petroleum ether or hexane.[6][7] |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Irregular Packing | The column may have been packed unevenly, leading to channeling. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method can often give better results than dry packing. |
| Column Cracking | The silica gel bed has cracked, often due to running the column dry or a sudden change in solvent polarity. Ensure a constant head of solvent is maintained above the silica gel at all times. When changing solvent systems, do so with a gradual gradient. |
Problem: Streaking or Tailing of the Compound Band
| Possible Cause | Suggested Solution |
| Compound Interaction with Silica | The basic nitrogen atoms in the imidazopyridine ring can interact strongly with the acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| Insoluble Impurities | The crude material may contain impurities that are not fully soluble in the mobile phase. Pre-purify the crude material by dissolving it in a suitable solvent and filtering out any insoluble material before loading it onto the column. |
| Sample Overloading | An excessive amount of sample can lead to band broadening and tailing. Reduce the amount of sample loaded onto the column. |
Recrystallization
This guide addresses common issues that may arise during the recrystallization of imidazopyridine compounds.
Problem: Compound Fails to Crystallize
| Possible Cause | Suggested Solution |
| Solution is Not Supersaturated | The solution may be too dilute. Concentrate the solution by evaporating some of the solvent. |
| Lack of Nucleation Sites | Crystal growth requires an initial seed or surface to begin. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small seed crystal of the pure compound can also induce crystallization. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for the compound, preventing it from precipitating out upon cooling. Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common recrystallization solvents for imidazopyridines include ethanol and isopropanol.[7][8] |
Problem: Oiling Out
| Possible Cause | Suggested Solution |
| Solution is Too Concentrated | The compound is coming out of solution above its melting point. Add more solvent to the hot solution to decrease the concentration. |
| Cooling Rate is Too Fast | Rapid cooling can cause the compound to separate as a liquid instead of forming crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Impurities | Impurities can lower the melting point of the compound and promote oiling out. Try to remove impurities by a preliminary purification step like a quick filtration through a plug of silica gel. |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
This protocol provides a general procedure for the purification of an imidazopyridine compound using flash column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Secure the column in a vertical position.
-
Add a small layer of sand or a cotton plug to the bottom of the column.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a low polarity mixture of ethyl acetate/hexane).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude imidazopyridine compound in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazopyridine compound.
-
General Protocol for Recrystallization
This protocol outlines a general procedure for the purification of an imidazopyridine compound by recrystallization.
-
Solvent Selection:
-
Choose a suitable solvent in which the imidazopyridine compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is often a good starting point.[8]
-
-
Dissolution:
-
Place the crude imidazopyridine compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring (e.g., on a hot plate) until the compound completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove any remaining solvent.
-
Visualizations
Caption: General workflow for the purification of imidazopyridine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents [patents.google.com]
- 8. nanobioletters.com [nanobioletters.com]
Technical Support Center: Overcoming Side Reactions in Imidazopyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of imidazopyridines. The following guides and FAQs address specific side reactions and provide detailed experimental protocols to help optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of imidazo[1,2-a]pyridines?
A1: The most frequently encountered side reactions include the formation of regioisomers when using substituted 2-aminopyridines, dimerization of starting materials or intermediates, over-alkylation, and the formation of various byproducts from competing reaction pathways, particularly in multicomponent reactions.[1][2][3] Oxidation of the starting 2-aminopyridine can also lead to undesired impurities.[4]
Q2: How can I minimize the formation of regioisomers in my reaction?
A2: The formation of regioisomers is a common challenge when using substituted 2-aminopyridines. The regioselectivity is influenced by both steric and electronic factors of the substituents on the pyridine ring. To minimize the formation of unwanted isomers, careful selection of reaction conditions is crucial. For instance, in some cases, lower reaction temperatures may favor the formation of the thermodynamically more stable isomer. Additionally, the choice of catalyst can significantly influence regioselectivity. It is recommended to perform small-scale trial reactions with different catalysts and solvent systems to identify the optimal conditions for your specific substrates.
Q3: My reaction is producing a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?
A3: Dimerization can occur through various mechanisms, including the self-condensation of starting materials or intermediates. In the Tschitschibabin reaction, for example, dimerization of the pyridine starting material can be a significant side reaction.[2] To prevent this, it is often beneficial to use a high dilution of the reactants. Slowly adding one of the reactants to the reaction mixture can also help to maintain a low concentration of the reactive species, thereby disfavoring the bimolecular dimerization reaction in favor of the desired intramolecular cyclization.
Q4: I am observing over-alkylation of my product. How can I control the reaction to obtain the mono-alkylated product?
A4: Over-alkylation, where the desired product is further alkylated, can be a problem when the product itself is nucleophilic. To mitigate this, you can try using a stoichiometric amount of the alkylating agent or even a slight sub-stoichiometric amount. Running the reaction at a lower temperature and for a shorter duration can also help to reduce the extent of over-alkylation. Monitoring the reaction progress closely by TLC or LC-MS is essential to stop the reaction once the desired mono-alkylated product is formed in optimal yield.
Q5: In my multicomponent reaction, I am getting a complex mixture of byproducts. How can I improve the selectivity?
A5: Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are powerful for building molecular complexity quickly, but can sometimes suffer from a lack of selectivity, leading to various side products.[3][5][6][7] The formation of these byproducts can be highly dependent on the reaction conditions. For instance, in some GBB reactions, the solvent can participate in the reaction, leading to "dead-end" intermediates.[5] Optimizing the catalyst, solvent, temperature, and order of addition of the reactants is critical. Screening a panel of catalysts and solvents is often necessary to identify conditions that favor the desired reaction pathway.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Imidazopyridine Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time and/or temperature. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Ensure the catalyst is active and used in the correct loading. |
| Degradation of starting materials or product | - Lower the reaction temperature. - Use a milder base or catalyst. - Ensure the reaction is performed under an inert atmosphere if any of the components are sensitive to air or moisture. |
| Formation of side products | - Refer to the specific troubleshooting guides for dimerization, regioisomer formation, etc. - Optimize reaction conditions (solvent, temperature, catalyst) to disfavor side reactions. |
| Poor purification | - Utilize a different purification method (e.g., switch from column chromatography to recrystallization or vice versa). - Optimize the eluent system for column chromatography. |
Problem 2: Formation of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Use of substituted 2-aminopyridines | - The electronic and steric nature of the substituent on the pyridine ring influences the nucleophilicity of the ring nitrogen versus the exocyclic amino group, affecting the initial step of the reaction.[1] |
| Reaction conditions favoring multiple pathways | - Screen different solvents of varying polarity. - Evaluate a range of reaction temperatures. Lower temperatures may favor the thermodynamically controlled product. - Test different catalysts (e.g., Lewis acids, Brønsted acids) to see if they can direct the reaction towards a single isomer. |
Problem 3: Presence of Dimeric Byproducts
| Potential Cause | Troubleshooting Steps |
| High concentration of reactive intermediates | - Employ high dilution conditions by using a larger volume of solvent. - Use a syringe pump for the slow addition of one of the reactants to maintain its low concentration in the reaction mixture. |
| Reaction conditions favoring dimerization | - Lower the reaction temperature. - Investigate the effect of different catalysts, as some may promote dimerization more than others. |
Experimental Protocols
Protocol 1: General Procedure for the Ortoleva-King Synthesis of 2-Arylimidazo[1,2-a]pyridines
This one-pot, two-step procedure is adapted from a reported efficient synthesis.[8]
Step 1: Ortoleva-King Reaction
-
In a round-bottom flask, combine the 2-aminopyridine (2.3 equivalents) and the acetophenone derivative (1.0 equivalent).
-
Add iodine (I₂) (1.2 equivalents) to the mixture.
-
Heat the reaction mixture neat (without solvent) at 110 °C for 4 hours.
-
Monitor the reaction progress by TLC.
Step 2: Cyclization and Work-up
-
After the initial reaction is complete, cool the mixture to room temperature.
-
Add aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture at 100 °C for 1 hour to induce cyclization.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-arylimidazo[1,2-a]pyridine.[9][10]
Note: Yields for this procedure are reported to be in the range of 40-60%.[8]
Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This procedure is a general representation of a GBB reaction.[3][11][12]
-
To a solution of the 2-aminopyridine (1.0 equivalent) and the aldehyde (1.2 equivalents) in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol), add a catalytic amount of a Lewis or Brønsted acid (e.g., Yb(OTf)₃ or p-toluenesulfonic acid).[11][12]
-
Add the isocyanide (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat under microwave irradiation (e.g., at 100 °C for 1 hour) until the starting materials are consumed, as monitored by TLC.[11]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Quantitative Data Summary
The following table summarizes the effect of reaction conditions on the yield of imidazopyridine synthesis, highlighting the importance of optimization to minimize side reactions.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ortoleva-King | I₂ | Neat | 110 | 40-60 | [8] |
| Ortoleva-King | FeCl₃·6H₂O / I₂ | - | - | Moderate to Good | [13] |
| GBB | Yb(OTf)₃ | DCM/MeOH | 100 (MW) | 89-98 (of intermediate) | [11] |
| GBB | NH₄Cl | MeOH | Room Temp | 58-69 | [12] |
| Multicomponent | I₂ | DMSO | 110 | Good to Excellent | [14] |
| Cycloaddition | NaIO₄/TBHP | Chlorobenzene | 120 | Moderate | [15] |
Visualizations
Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory action of imidazopyridine derivatives.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
NMR and mass spectrometry analysis of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
Technical Support Center: Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
This guide provides technical support for researchers, scientists, and drug development professionals conducting . It includes expected data, experimental protocols, and troubleshooting FAQs.
Expected Analytical Data
The following tables summarize the expected quantitative data for this compound (Molecular Formula: C₈H₇ClN₂O₂, Molecular Weight: 198.61 g/mol ). Note that actual experimental values may vary based on solvent, concentration, and instrument calibration.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2, H-3 | ~7.5 - 8.5 | Doublet / Singlet | Protons on the imidazole ring. Their exact shifts are influenced by the electronic environment. |
| H-5 | ~8.0 - 9.0 | Doublet | Deshielded due to proximity to the bridgehead nitrogen and the positive charge in the hydrochloride form. |
| H-6, H-7 | ~7.0 - 8.0 | Triplet / Doublet | Protons on the pyridine ring. |
| COOH | > 10.0 | Broad Singlet | The carboxylic acid proton is acidic and often appears as a broad signal at a high chemical shift. |
Note: The formation of the hydrochloride salt leads to a downfield shift for all ring protons due to the increased positive charge on the heterocyclic system.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | ~160 - 175 | Carbonyl carbon of the carboxylic acid. |
| Aromatic C (C2, C3, C5, C6, C7, C8, C8a) | ~110 - 150 | Carbons of the fused imidazo[1,2-a]pyridine ring system.[1] |
Table 3: Expected Mass Spectrometry Data (Positive ESI-MS)
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 177.06 | This represents the protonated free base (C₈H₆N₂O₂). The hydrochloride salt typically dissociates in the ESI source. |
| [M-CO₂H+H]⁺ | 132.06 | Fragmentation corresponding to the loss of the carboxylic acid group (45 Da). |
| [M+Na]⁺ | 199.04 | Sodium adduct of the free base, a common observation in ESI-MS. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Sample Preparation:
-
Select Solvent: Due to the polar nature and potential acidity of the hydrochloride salt, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ (CD₃OD) are recommended solvents. Chloroform-d (CDCl₃) is unlikely to be effective.
-
Determine Concentration:
-
Sample Handling:
-
Weigh the solid sample and transfer it to a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a high-quality 5 mm NMR tube to remove any particulate matter.[2][4]
-
Ensure the sample height in the tube is adequate for the instrument's detector, typically around 4-5 cm.[2][5]
-
Mass Spectrometry (MS)
Protocol for ESI-MS Sample Preparation:
-
Select Solvent: Use a combination of methanol and water (e.g., 50:50 v/v) to prepare the sample. This solvent system is compatible with electrospray ionization.
-
Determine Concentration: Prepare a stock solution of the compound at approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.
-
Sample Handling:
-
Ensure the sample is fully dissolved.
-
Filter the final diluted sample using a 0.22 µm syringe filter to prevent clogging of the ESI needle.
-
For LC-MS analysis, ensure the chosen mobile phase is compatible with the compound's solubility.
-
Typical ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode is preferred to detect the [M+H]⁺ ion.
-
Capillary Voltage: ~3.5 kV.[6]
-
Cone Voltage: Start with a low cone voltage (~10-30 V) to minimize in-source fragmentation and observe the molecular ion. It can be increased to induce fragmentation if desired.[6][7]
-
Source Temperature: ~125 °C.[6]
Visualized Workflows
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for troubleshooting common ¹H NMR spectroscopy issues.
Troubleshooting and FAQs
NMR Spectroscopy FAQs
Q1: I see a very broad peak in my ¹H NMR spectrum. What is it? A1: A broad peak, especially between 1.5-5.0 ppm, is often due to water (H₂O or HOD) contamination in the deuterated solvent. Pyridine-containing compounds can be hygroscopic. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the water peak should exchange with deuterium and either disappear or shift significantly.
Q2: Why are the aromatic proton signals in my spectrum further downfield than predicted by standard software? A2: This is a characteristic effect of the hydrochloride salt. The protonation of a nitrogen atom in the pyridine ring places a formal positive charge on the molecule. This charge deshields the ring protons, causing their resonance signals to shift to a higher frequency (downfield).[8] This observation can be a good indicator of successful salt formation.[8]
Q3: My sample won't dissolve in CDCl₃. What should I do? A3: this compound is a polar salt and is unlikely to be soluble in a non-polar solvent like chloroform. You should use a more polar deuterated solvent such as DMSO-d₆, methanol-d₄ (CD₃OD), or deuterium oxide (D₂O). When comparing your data to literature, it is crucial to use the same solvent.[5]
Q4: I see sharp, unexpected singlets at ~2.17 ppm and ~5.30 ppm. What are these? A4: These are likely common laboratory solvent impurities. A singlet around 2.17 ppm corresponds to acetone, and a singlet around 5.30 ppm corresponds to methylene chloride. Always check a table of common NMR solvent impurities to identify potential contaminants.
Mass Spectrometry FAQs
Q1: I am not seeing the expected molecular ion at m/z 199.61. Instead, I see a peak at m/z 177.06. Is this correct? A1: Yes, this is expected. In electrospray ionization (ESI), salts like hydrochlorides typically dissociate. The peak at m/z 177.06 corresponds to the protonated free base of your compound ([C₈H₆N₂O₂ + H]⁺), which is the species observed in the gas phase. The full salt is not usually detected.
Q2: My signal intensity is low and the spray is unstable. What is the problem? A2: This is likely due to "ion suppression" caused by the presence of the non-volatile chloride counter-ion.[9] High salt concentrations can interfere with the ESI process.[9] To resolve this, try the following:
-
Dilute your sample further: Lowering the concentration can reduce the severity of ion suppression.
-
Optimize source conditions: Adjust the source and desolvation temperatures to find an optimal balance for your analyte.[7]
-
Use a volatile buffer: If using LC-MS, consider a mobile phase with a volatile buffer like ammonium formate or ammonium acetate to improve ionization efficiency.
Q3: The mass accuracy of my main peak is off by several ppm. How can I fix this? A3: Poor mass accuracy is almost always a result of the instrument needing calibration. Perform a fresh mass calibration using the appropriate calibration standard for your mass spectrometer. Regular calibration is essential for obtaining accurate mass measurements.
Q4: How can I definitively confirm that my sample is a hydrochloride salt? A4: While a downfield shift in NMR is a strong indicator, mass spectrometry is not the best tool for confirming the presence of a hydrochloride salt.[8] ESI-MS will primarily show the free base.[8] More definitive methods include:
-
Elemental Analysis: This will provide the percentage of C, H, N, and Cl in your sample, which can be compared to the theoretical values for the hydrochloride salt.
-
Ion Chromatography: This technique can be used to quantify the amount of chloride ion in your sample.
-
Titration: A simple acid-base titration can also be used to quantify the hydrochloride content.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. scispace.com [scispace.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. reddit.com [reddit.com]
- 9. Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Imidazopyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of imidazopyridine derivatives.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of imidazopyridine derivatives.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Inactive Catalyst | Screen a variety of catalysts. Consider using iodine, copper salts (e.g., CuI, Cu(OAc)₂), or other Lewis acids like Sc(OTf)₃.[1][2][3][4] For certain reactions, metal-free conditions with a strong base like KOtBu may be effective.[5] | The choice of catalyst is crucial and reaction-dependent. Iodine has been shown to be a cost-effective and efficient catalyst for certain multicomponent reactions.[1] Copper catalysts are effective in oxidative coupling and amination reactions.[2][3] The optimal catalyst must be determined empirically for each specific transformation. |
| Inappropriate Solvent | Test a range of solvents with varying polarities, such as ethanol, methanol, acetonitrile, toluene, or even water.[1] In some cases, solvent-free conditions can be highly effective.[6] | The solvent can significantly influence reaction rates and yields by affecting reagent solubility and the stability of intermediates. For instance, in some iodine-catalyzed reactions, ethanol provides excellent yields, while non-polar solvents like toluene result in lower yields.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While many reactions proceed at room temperature, others may require heating (e.g., 100-130 °C) to overcome activation energy barriers.[4] | Temperature is a critical parameter. For example, in the synthesis of C3-alkylated imidazo[1,2-a]pyridines, decreasing the temperature from 110 °C to 100 °C led to a significant reduction in yield.[4] |
| Incorrect Stoichiometry | Vary the molar ratios of the reactants. An excess of one reactant, such as the aminopyridine, may be necessary to drive the reaction to completion. | The stoichiometry of reactants can be critical. In a NaIO₄/TBHP-promoted cycloaddition, using a threefold excess of 2-aminopyridine significantly increased the product yield. |
| Atmospheric Conditions | Some reactions, particularly those involving copper catalysts, may require an aerobic environment (air or oxygen) to facilitate oxidative steps.[2][3] Conversely, other reactions may need an inert atmosphere (e.g., nitrogen) to prevent degradation of sensitive reagents or intermediates.[3] | The reaction atmosphere can be a key factor. Copper-catalyzed aerobic oxidative amination utilizes air as the sole oxidant.[2] |
Problem 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solution | Explanation |
| Side Reactions | Modify the reaction conditions (e.g., lower temperature, change catalyst) to disfavor the formation of side products. For instance, in some multicomponent reactions, careful selection of the catalyst can minimize side reactions.[1] | Side product formation often competes with the desired reaction pathway. For example, in certain syntheses, the formation of an adduct between the imidazopyridine and glyoxylic acid can be a major side product, which can be minimized by optimizing the base and temperature.[5] |
| Degradation of Starting Materials or Product | Ensure the purity of starting materials. Protect sensitive functional groups if necessary. Analyze the reaction mixture at different time points to monitor for product degradation. | Impurities in starting materials can lead to a cascade of side reactions. The stability of the final product under the reaction conditions should also be considered. |
| Non-selective Reaction | If multiple isomers can be formed, adjust the reaction conditions to favor the desired isomer. The choice of catalyst and solvent can influence regioselectivity. | In syntheses involving unsymmetrical pyridines, the reaction may not be regioselective, leading to a mixture of isomers that can be difficult to separate.[7] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Explanation |
| Similar Polarity of Product and Impurities | Employ different purification techniques. If column chromatography is ineffective, consider recrystallization from a suitable solvent like methanol or ethanol.[8] In some cases, simple filtration and washing can yield a pure product.[1] | The choice of purification method depends on the physical properties of the product and impurities. Recrystallization is often effective for crystalline solids. For multicomponent reactions where most starting materials are incorporated into the product, purification can be simpler. |
| Product is an Oil or Difficult to Crystallize | If the product is an oil, attempt to form a salt (e.g., hydrochloride salt) which may be a crystalline solid and easier to purify. | Salt formation can significantly alter the physical properties of a compound, often inducing crystallization. |
| Complex Reaction Mixture | Simplify the workup procedure. An initial extraction with a suitable solvent can remove many impurities before further purification. For example, washing with a solution of sodium thiosulfate can remove residual iodine catalyst.[8] | A well-designed workup can significantly simplify the final purification step by removing a large portion of the impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for imidazopyridine synthesis?
A1: The most common starting materials are 2-aminopyridines, which can be reacted with a variety of partners, including α-haloketones, aldehydes, ketones, and alkynes, depending on the desired substitution pattern of the final product.[6][9][10]
Q2: How does the choice of catalyst affect the reaction outcome?
A2: The catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and even the reaction mechanism. For example, iodine is a mild Lewis acid that can effectively catalyze multicomponent reactions at room temperature.[1] Copper catalysts are often used for oxidative C-H functionalization and C-N bond formation reactions.[2][3] In some cases, a catalyst may not be necessary at all, with the reaction proceeding under thermal or microwave conditions.[6]
Q3: What is a multicomponent reaction (MCR) and why is it useful for synthesizing imidazopyridine derivatives?
A3: A multicomponent reaction is a process where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants.[1] MCRs are highly efficient for building molecular complexity quickly and are advantageous for creating libraries of compounds for drug discovery. They often involve simpler purification procedures as the starting materials are mostly incorporated into the final product.[1]
Q4: Are there any "green" or environmentally friendly methods for synthesizing imidazopyridine derivatives?
A4: Yes, several more environmentally friendly methods have been developed. These include using water as a solvent, employing catalyst-free conditions, and utilizing ultrasound or microwave irradiation to accelerate reactions and reduce energy consumption.[6] Some methods also use air as a benign oxidant.[2]
Q5: What are the common biological targets of imidazopyridine derivatives?
A5: Imidazopyridine derivatives have shown activity against a wide range of biological targets. They are known to act as positive allosteric modulators of GABA-A receptors, inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, and antagonists of the PD-1/PD-L1 immune checkpoint.[1][10] They also exhibit antibacterial activity by targeting enzymes like DNA gyrase and topoisomerase IV.[9]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis of Imidazo[1,2-a]pyrazines
| Entry | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CAN | EtOH | 2 | 65 |
| 2 | SnCl₄ | EtOH | 2.5 | 70 |
| 3 | SnCl₂ | EtOH | 3 | 60 |
| 4 | InCl₃ | EtOH | 2 | 75 |
| 5 | PTSA·H₂O | EtOH | 3 | 55 |
| 6 | FeCl₃ | EtOH | 4 | 40 |
| 7 | I₂ | EtOH | 1 | 98 |
| 8 | I₂ | MeOH | 1.5 | 85 |
| 9 | I₂ | H₂O | 2 | 70 |
| 10 | I₂ | ACN | 2.5 | 65 |
| 11 | I₂ | DCM | 3 | 50 |
| 12 | I₂ | Toluene | 4 | 45 |
| 13 | None | EtOH | 12 | No Reaction |
| Data adapted from a study on iodine-catalyzed synthesis. The reaction was performed with 4-nitrobenzaldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature.[1] |
Table 2: Optimization of a NaIO₄/TBHP-Promoted (3 + 2) Cycloaddition
| Entry | Additive (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | TBHP | PhCl | 120 | 0 |
| 2 | I₂ (20) | TBHP | PhCl | 120 | 9 |
| 3 | NaIO₄ (20) | TBHP | PhCl | 120 | 35 |
| 4 | NaIO₄ (40) | TBHP | PhCl | 120 | 52 |
| 5 | NaIO₄ (40) | TBHP | Toluene | 120 | 48 |
| 6 | NaIO₄ (40) | TBHP | DMSO | 120 | 15 |
| 7 | NaIO₄ (40) | TBHP | PhCl | 100 | 35 |
| 8 | NaIO₄ (40) | TBHP | PhCl | 130 | 50 |
| Data adapted from a study on the synthesis of imidazo[1,2-a]pyridines from propargyl alcohols and 2-aminopyridines. |
Experimental Protocols
General Procedure for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines
A mixture of an aryl aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and an isocyanide (1.0 mmol) is stirred in ethanol (5 mL) in the presence of a catalytic amount of iodine (5 mol%) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the precipitate formed is filtered, washed with ethanol, and dried under vacuum to afford the pure product.[1]
General Procedure for NaIO₄/TBHP-Promoted (3 + 2) Cycloaddition
A solution of a propargyl alcohol (0.5 mmol), 2-aminopyridine (1.5 mmol), tert-butyl hydroperoxide (TBHP, 1.5 mmol), and sodium periodate (NaIO₄, 40 mol%) in chlorobenzene (4.0 mL) is stirred in a sealed tube at 120 °C for 12 hours. After completion, the reaction mixture is concentrated under vacuum, and the residue is purified by flash column chromatography (petroleum ether/ethyl acetate) to yield the desired product.
Visualizations
Caption: Troubleshooting workflow for low product yield in imidazopyridine synthesis.
Caption: General workflow for optimizing imidazopyridine synthesis reaction conditions.
Caption: Inhibition of the PI3K signaling pathway by imidazopyridine derivatives.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review [mdpi.com]
- 3. Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride Solutions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form?
A1: The solid form of this compound should be stored in a tightly closed container in a well-ventilated place. It is also noted to be hygroscopic, so protection from moisture is critical.
Q2: What initial solvents are recommended for preparing solutions of this compound?
A2: While specific solubility data is not extensively detailed in the provided results, a related compound, Imidazo[1,2-a]pyridine-3-carboxylic acid, is noted to be soluble in water.[1] Given the hydrochloride salt form of the target compound, aqueous-based solutions are a logical starting point. The use of co-solvents may be necessary depending on the desired concentration.[2]
Q3: My solution of this compound changed color. What could be the cause?
A3: Color change often indicates degradation of the compound. This could be triggered by exposure to light (photodegradation), elevated temperatures, oxidative stress, or inappropriate pH levels. It is recommended to perform a purity analysis using a stability-indicating method, such as HPLC, to identify any degradation products.
Q4: I am observing precipitation in my buffered solution. What should I do?
A4: Precipitation could be due to several factors, including the compound's lower solubility in the chosen buffer system or a change in the compound's form due to pH. Check the pH of your solution and consider using a different buffer system or adding a co-solvent to improve solubility.
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing, such as high heat, light, oxidation, and a range of pH values.[3][4] These studies are crucial for understanding the degradation pathways and products of the molecule, which helps in developing stable formulations and analytical methods.[2][3][5] The International Conference on Harmonisation (ICH) guidelines recommend these studies.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid loss of purity in solution | The solution may be exposed to light, elevated temperatures, or oxidative conditions. The pH of the solution might be promoting hydrolysis. | Store solutions protected from light and at a controlled, cool temperature. Consider purging the solution and the headspace of the container with an inert gas like nitrogen to minimize oxidation. Evaluate the stability of the compound in different pH buffers to find the optimal pH range for stability. |
| Appearance of new peaks in HPLC chromatogram | This indicates the formation of degradation products. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradants.[2][3] This will help in identifying the nature of the new peaks and understanding the degradation pathway. |
| Inconsistent results between stability batches | Variability in the preparation of the solutions (e.g., pH, dissolved oxygen) or in storage conditions. | Standardize the solution preparation protocol. Ensure consistent and well-controlled storage conditions for all stability samples. |
Experimental Protocols
Forced Degradation Studies Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[3]
1. Acid Hydrolysis:
-
Procedure: Dissolve this compound in 0.1 M hydrochloric acid.[2] Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Analysis: At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.
2. Base Hydrolysis:
-
Procedure: Dissolve the compound in 0.1 M sodium hydroxide.[2] Incubate at a controlled temperature (e.g., 60°C).
-
Analysis: Withdraw samples at intervals, neutralize, and analyze by HPLC.
3. Oxidative Degradation:
-
Procedure: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).[6] Keep the solution at room temperature, protected from light.
-
Analysis: Monitor the degradation over time by HPLC.
4. Thermal Degradation:
-
Procedure: Expose the solid compound and a solution of the compound to dry heat at an elevated temperature (e.g., 70°C).[3]
-
Analysis: Analyze the samples at different time points.
5. Photolytic Degradation:
-
Procedure: Expose a solution of the compound to a light source with a specified output (e.g., according to ICH Q1B guidelines).[3] Run a control sample in the dark.
-
Analysis: Analyze both the exposed and control samples by HPLC.
Hypothetical Stability Data Summary
The following tables represent potential outcomes of a forced degradation study on this compound.
Table 1: Effect of pH on Stability at 60°C for 24 hours
| Condition | Initial Purity (%) | Purity after 24h (%) | Major Degradant Peak Area (%) |
| 0.1 M HCl | 99.8 | 85.2 | 12.5 |
| pH 4.0 Buffer | 99.9 | 98.5 | 1.1 |
| pH 7.0 Buffer | 99.8 | 99.1 | 0.5 |
| 0.1 M NaOH | 99.9 | 70.3 | 25.8 |
Table 2: Effect of Stress Conditions on Stability for 48 hours
| Condition | Initial Purity (%) | Purity after 48h (%) | Major Degradant Peak Area (%) |
| 3% H₂O₂ (Room Temp) | 99.8 | 92.1 | 6.8 |
| 70°C Heat (Solid) | 99.9 | 99.5 | 0.3 |
| 70°C Heat (Solution) | 99.8 | 95.4 | 4.1 |
| Photolytic (ICH Q1B) | 99.9 | 96.2 | 3.5 |
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. library.dphen1.com [library.dphen1.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell-Based Assays with Imidazopyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for cell-based assays involving imidazopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My imidazopyridine compound, dissolved in DMSO, precipitates when added to the cell culture medium. How can I resolve this?
A1: This is a common issue with hydrophobic compounds. Here are several strategies to address it:
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%. Always include a vehicle control with the same final DMSO concentration as your test wells.[1]
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Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform serial dilutions in the culture medium to gradually decrease the DMSO concentration. This can prevent the compound from crashing out of solution.
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Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
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Use of Co-solvents: In some instances, the use of a co-solvent in addition to DMSO might be necessary. However, this should be approached with caution as co-solvents can also impact cell health and assay performance.
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Sonication: Briefly sonicating the diluted compound solution can help to break up small precipitates and improve dispersion.
Q2: I am observing high background fluorescence in my assay when using an imidazopyridine compound. What could be the cause?
A2: Imidazopyridine derivatives have been reported to possess intrinsic fluorescent properties.[2][3] This autofluorescence can interfere with fluorescence-based assays.
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Run a Compound-Only Control: To confirm autofluorescence, run a control plate with your compound in cell-free medium. This will help you quantify the fluorescence contribution from the compound itself.
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Shift to Red-Shifted Dyes: Compound autofluorescence is often more pronounced in the blue-green spectral region.[4] If possible, switch to fluorescent dyes and reporters that excite and emit at longer, red-shifted wavelengths to minimize interference.
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Use a Different Assay Readout: If autofluorescence is a significant issue, consider using a non-fluorescent assay format, such as a luminescence-based or colorimetric assay.
Q3: Can imidazopyridine compounds interfere with luciferase-based reporter assays?
A3: While specific data on widespread luciferase inhibition by imidazopyridine compounds is not extensively documented, it is a known phenomenon that small molecules can inhibit or even stabilize luciferase enzymes, leading to false positives or negatives.[5]
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Counter-Screening: To test for luciferase interference, perform a counter-screen using a constitutively active promoter driving the expression of the same luciferase reporter. If your compound affects the signal in this assay, it is likely interacting with the luciferase enzyme.
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Use a Different Reporter: If interference is confirmed, consider using an alternative reporter system, such as a different type of luciferase (e.g., Renilla luciferase if you are using Firefly luciferase) or a fluorescent protein.
Q4: My cytotoxicity assay results are inconsistent or show an unexpected increase in signal with my imidazopyridine compound. What should I check?
A4: Inconsistent results in cytotoxicity assays like the MTT assay can arise from several factors:
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Compound Precipitation: As mentioned in Q1, compound precipitation can lead to inconsistent dosing in your wells. Visually inspect your plates for any signs of precipitation.
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Interference with MTT Assay: Some compounds can chemically reduce the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity, leading to a false-positive signal for cell viability.[6] To check for this, run a control experiment where you add your compound and MTT reagent to cell-free medium.
-
Cell Seeding Density: Ensure that your cells are seeded evenly across the plate, as variations in cell number will lead to variability in the assay signal.
Troubleshooting Guides
Problem 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of the compound (typically at -20°C or -80°C in a desiccated environment). Prepare fresh stock solutions regularly. |
| Poor Solubility/Precipitation | Refer to the FAQ on compound precipitation. Visually inspect wells for precipitates. Consider filtering the final diluted solution before adding to cells. |
| Incorrect Concentration | Verify calculations for dilutions. Perform a wide dose-response curve to ensure you are testing within an active concentration range. |
| Cell Line Insensitivity | The chosen cell line may not express the target of your compound or have a relevant signaling pathway. Test on a panel of different cell lines. |
| Insufficient Incubation Time | The compound may require a longer incubation time to exert its effect. Perform a time-course experiment (e.g., 24h, 48h, 72h). |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Use a multichannel pipette for seeding and mix the cell suspension between pipetting. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. Avoid using the outer wells or fill them with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. When adding small volumes of concentrated compound, pipette into the medium rather than onto the well surface. |
| Compound Precipitation | Inconsistent precipitation across wells can lead to high variability. Address solubility issues as previously described. |
Problem 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| High DMSO Concentration | Ensure the final DMSO concentration is non-toxic to your specific cell line (typically ≤ 0.5%). Run a DMSO toxicity curve for your cells.[1] |
| Off-Target Effects | The compound may be hitting unintended targets, leading to toxicity. Perform target deconvolution studies or screen against a kinase panel if your compound is a suspected kinase inhibitor. |
| Compound Instability | The compound may be degrading into a toxic byproduct in the cell culture medium. Assess compound stability over the course of the experiment. |
| Contamination | Check for mycoplasma or other microbial contamination in your cell cultures, which can affect cell health and response to treatment. |
Data Presentation: Cytotoxicity of Imidazopyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various imidazopyridine compounds against different human cancer cell lines, as determined by MTT or similar cell viability assays.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 | Breast | 45 | [7] |
| IP-6 | HCC1937 | Breast | 47.7 | [7] |
| IP-7 | HCC1937 | Breast | 79.6 | [7] |
| HS-104 | MCF-7 | Breast | 1.2 | [7] |
| HS-106 | MCF-7 | Breast | < 10 | [7] |
| Compound 6 | A375 | Melanoma | < 12 | [8] |
| Compound 6 | WM115 | Melanoma | < 12 | [8] |
| Compound 6 | HeLa | Cervical | ~35 | [8] |
| Compound 8 | HeLa | Cervical | 0.34 | [9] |
| Compound 8 | MDA-MB-231 | Breast | 0.32 | [9] |
| Compound 8 | ACHN | Renal | 0.39 | [9] |
| Compound 8 | HCT-15 | Colon | 0.31 | [9] |
| Compound 12 | HeLa | Cervical | 0.35 | [9] |
| Compound 12 | MDA-MB-231 | Breast | 0.29 | [9] |
| Compound 12 | ACHN | Renal | 0.34 | [9] |
| Compound 12 | HCT-15 | Colon | 0.30 | [9] |
| Compound 13 | HeLa | Cervical | 0.37 | [9] |
| Compound 13 | MDA-MB-231 | Breast | 0.41 | [9] |
| Compound 13 | ACHN | Renal | 0.39 | [9] |
| Compound 13 | HCT-15 | Colon | 0.30 | [9] |
| C188 | MCF-7 | Breast | 24.4 | [10] |
| C188 | T47-D | Breast | 23 | [10] |
| HB9 | A549 | Lung | 50.56 | [11][12] |
| HB10 | HepG2 | Liver | 51.52 | [11][12] |
| N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide | MCF-7 | Breast | 0.082 | [13][14] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses the effect of imidazopyridine compounds on cell proliferation and viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well cell culture plates
-
Imidazopyridine compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazopyridine compound in complete medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis by imidazopyridine compounds.
Materials:
-
Target cancer cell lines
-
6-well cell culture plates
-
Imidazopyridine compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. Treat cells with the desired concentrations of the imidazopyridine compound and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways often modulated by imidazopyridine compounds and a general workflow for troubleshooting cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. chemmethod.com [chemmethod.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride.
Frequently Asked Questions (FAQs)
1. What are the primary scalable synthetic routes to this compound?
There are two main scalable synthetic strategies for this compound:
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Route 1: Cyclocondensation followed by functional group manipulation. This route typically starts with the cyclocondensation of a substituted 2-aminopyridine, such as 2-aminonicotinic acid, with a C2-electrophile like chloroacetaldehyde or an α-haloester. This is often followed by esterification and subsequent hydrolysis to yield the desired carboxylic acid.
-
Route 2: Halogenation followed by palladium-catalyzed carbonylation. This approach involves the synthesis of an 8-halo-imidazo[1,2-a]pyridine intermediate, typically 8-iodoimidazo[1,2-a]pyridine, followed by a palladium-catalyzed carbonylation reaction to introduce the carboxylic acid group or a precursor like an ester or amide. This is then followed by hydrolysis if necessary.
2. Which synthetic route is more suitable for large-scale production?
Both routes have been successfully employed for the synthesis of imidazo[1,2-a]pyridine derivatives. The choice of route for large-scale production often depends on factors such as the availability and cost of starting materials, the robustness and safety of the chemical transformations, and the ease of purification of intermediates and the final product. The palladium-catalyzed carbonylation route (Route 2) can be highly efficient and offer good functional group tolerance, making it an attractive option for scale-up if the cost of the palladium catalyst and the handling of carbon monoxide can be managed effectively.
3. How is the final hydrochloride salt of Imidazo[1,2-a]pyridine-8-carboxylic acid prepared?
The hydrochloride salt is typically prepared in the final step by treating the free base of Imidazo[1,2-a]pyridine-8-carboxylic acid with hydrochloric acid in a suitable solvent, such as ethanol or isopropanol. The salt then precipitates out of the solution and can be isolated by filtration and drying. Careful control of the stoichiometry of HCl is important to ensure the formation of the desired salt and to avoid the presence of excess acid in the final product.
Troubleshooting Guides
Route 1: Cyclocondensation of 2-Aminonicotinic Acid
Problem 1: Low yield during cyclocondensation of 2-aminonicotinic acid with chloroacetaldehyde.
| Potential Cause | Recommended Solution |
| Poor reactivity of 2-aminonicotinic acid. | Ensure the quality of the starting material. The reaction may require elevated temperatures and/or the use of a suitable solvent to improve solubility and reactivity. |
| Side reactions. | The aldehyde may undergo self-polymerization or other side reactions. Control the addition rate of chloroacetaldehyde and maintain the optimal reaction temperature. |
| Inappropriate solvent. | Ethanol is a commonly used and environmentally friendly solvent for this reaction.[1] Ensure the solvent is of appropriate grade and dry if necessary. |
| Incorrect pH. | The reaction is sensitive to pH. Adjusting the pH with a suitable base may be necessary to facilitate the cyclization. |
Problem 2: Difficulty in the hydrolysis of the 8-carboxamide or 8-ester intermediate.
| Potential Cause | Recommended Solution |
| Harsh hydrolysis conditions leading to decomposition. | Amide hydrolysis can require harsh conditions (strong acid or base and heat) which may degrade the imidazo[1,2-a]pyridine core.[2][3] A stepwise approach with careful monitoring of temperature and reaction time is crucial. |
| Incomplete hydrolysis. | The resonance stability of the amide bond can make hydrolysis difficult.[4][5] Consider using a stronger acid or base, or a higher reaction temperature, while closely monitoring for product degradation. Microwave-assisted hydrolysis can sometimes offer a more controlled and efficient alternative. |
| Work-up and isolation issues. | The product may be soluble in the aqueous acidic or basic medium. Careful neutralization to the isoelectric point of the carboxylic acid is necessary to precipitate the product. Extraction with a suitable organic solvent may be required. |
Route 2: Palladium-Catalyzed Carbonylation of 8-Iodoimidazo[1,2-a]pyridine
Problem 1: Low yield or incomplete conversion in the synthesis of 8-iodoimidazo[1,2-a]pyridine.
| Potential Cause | Recommended Solution |
| Inefficient iodination of the 2-aminopyridine precursor. | The choice of iodinating agent and reaction conditions is critical. Ensure the use of a suitable iodinating agent and optimize the reaction temperature and time. |
| Side reactions during cyclocondensation. | Similar to Route 1, the cyclocondensation step can be prone to side reactions. Careful control of reaction parameters is essential. |
| Purification challenges. | The iodo-intermediate may require careful purification to remove any unreacted starting materials or byproducts that could interfere with the subsequent carbonylation step. |
Problem 2: Low efficiency or catalyst deactivation during palladium-catalyzed carbonylation.
| Potential Cause | Recommended Solution |
| Catalyst poisoning. | Impurities in the starting material, solvent, or carbon monoxide can poison the palladium catalyst. Ensure all reagents are of high purity. |
| Sub-optimal reaction conditions. | The efficiency of the carbonylation is highly dependent on the choice of palladium catalyst, ligand, base, solvent, CO pressure, and temperature. A thorough optimization of these parameters is necessary for scale-up. |
| Formation of byproducts. | Double carbonylation leading to the formation of α-ketoamides can be a competing reaction.[6] The selectivity can often be controlled by adjusting the carbon monoxide pressure and reaction temperature. |
| Mass transfer limitations on a larger scale. | Ensuring efficient mixing and dispersion of carbon monoxide in the reaction mixture is crucial for large-scale reactions. The use of a suitable reactor design and agitation is important. |
Experimental Protocols
Synthesis of 8-Iodoimidazo[1,2-a]pyridine (Intermediate for Route 2)
A common method for the synthesis of iodoimidazo[1,2-a]pyridines involves the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde.[6]
Materials:
-
3-Iodo-2-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 3-iodo-2-aminopyridine in ethanol in a reaction vessel.
-
Add a solution of sodium bicarbonate to the mixture.
-
Slowly add chloroacetaldehyde solution to the reaction mixture while maintaining the temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 8-iodoimidazo[1,2-a]pyridine.
Note: This is a general procedure and may require optimization for specific scales and equipment.
Palladium-Catalyzed Aminocarbonylation of 8-Iodoimidazo[1,2-a]pyridine (Model for Carbonylation)
This reaction demonstrates the introduction of a carboxamide group, which can be a precursor to the carboxylic acid.
Materials:
-
8-Iodoimidazo[1,2-a]pyridine
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., a supported palladium catalyst)[6]
-
Triethylamine (base)
-
Dimethylformamide (DMF) (solvent)
-
Carbon monoxide (CO)
Procedure:
-
Charge the 8-iodoimidazo[1,2-a]pyridine, the palladium catalyst, and DMF into a high-pressure reactor.
-
Add the amine and triethylamine to the reactor.
-
Pressurize the reactor with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
After the reaction is complete, cool the reactor, and carefully vent the CO.
-
Filter the reaction mixture to recover the catalyst.
-
Isolate the product from the filtrate by extraction and purify by column chromatography.
Note: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the use of high-pressure carbon monoxide.
Hydrolysis of an Ester to a Carboxylic Acid on the Imidazo[1,2-a]pyridine Ring
A general procedure for the hydrolysis of an ester group on the imidazo[1,2-a]pyridine core can be performed using strong acid.[7]
Materials:
-
Imidazo[1,2-a]pyridine-8-carboxylate ester
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine-8-carboxylate ester in a suitable solvent.
-
Add concentrated hydrochloric acid to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture. The this compound may precipitate upon cooling.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Iodoimidazo[1,2-a]pyridine Derivatives.[6]
| Entry | Starting Material | Solvent | Yield (%) |
| 1 | 2-amino-5-iodopyridine | Acetonitrile | Moderate |
| 2 | 2-amino-5-iodopyridine | Ethanol | 84-91 |
| 3 | 2-amino-3-iodopyridine | Ethanol | 84-91 |
Table 2: Influence of CO Pressure on the Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine.[6]
| Entry | CO Pressure (bar) | Amide Product (%) | α-Ketoamide Product (%) |
| 1 | 30 | Low | High |
| 2 | 5 | High | Low |
Visualizations
Synthetic Workflow
Caption: Synthetic routes for this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for the synthesis of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. quora.com [quora.com]
- 6. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Technical Support Center: Crystallization of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a crystallization solvent for this compound?
A1: Based on literature for structurally similar compounds, polar protic solvents are a good starting point. Ethanol and methanol are frequently used for the crystallization of imidazo[1,2-a]pyridine derivatives. A multi-step synthesis of related carboxamide derivatives utilizes ethanol as a solvent, suggesting its compatibility.[1] It is recommended to perform small-scale solubility tests with a range of solvents to determine the ideal one for your specific batch.
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," or the formation of a liquid phase instead of solid crystals, is a common issue, particularly with hydrochloride salts. This can be caused by the compound being too soluble in the chosen solvent, the presence of impurities, or cooling the solution too quickly. Try adding a small amount of a miscible anti-solvent (a solvent in which the compound is insoluble) to the warm solution. Alternatively, you can try a slower cooling rate or scratch the inside of the flask with a glass rod to induce nucleation.
Q3: No crystals are forming even after cooling the solution. What are the next steps?
A3: If no crystals form, the solution is likely not supersaturated. You can try to induce crystallization by:
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod at the meniscus.
-
Evaporation: Allow a small amount of the solvent to evaporate to increase the solute concentration.
-
Reducing Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Q4: The purity of my crystallized product is not satisfactory. How can I improve it?
A4: The purity of the final product depends on the efficiency of the crystallization process. To improve purity:
-
Ensure the initial dissolution is complete at an elevated temperature to free trapped impurities.
-
Cool the solution slowly to allow for the selective growth of pure crystals. Rapid cooling can lead to the inclusion of impurities.
-
Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.
-
Consider a second recrystallization step if the purity is still not adequate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound is too soluble in the chosen solvent. | The solvent is too "good" for the compound. | - Try a less polar solvent or a mixed solvent system. - Use a smaller volume of the solvent. |
| Compound precipitates as an oil or "sludge". | - The solution is supersaturated to a very high degree. - The cooling rate is too fast. - Presence of impurities. | - Re-heat the solution and add more solvent. - Cool the solution very slowly (e.g., in a Dewar flask). - Add a co-solvent to reduce solubility. - Try to purify the crude material by another method (e.g., column chromatography) before crystallization. |
| Crystals form too quickly, resulting in small needles or powder. | - The solution is too concentrated. - The cooling rate is too rapid. | - Re-dissolve the solid in more solvent. - Allow the solution to cool to room temperature slowly before further cooling in an ice bath. |
| Low recovery of the crystallized product. | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Cool the solution for a longer period or at a lower temperature. - Use a minimal amount of ice-cold solvent to wash the crystals. - Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Discoloration of the final product. | Presence of colored impurities. | - Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). - Perform a hot filtration step to remove insoluble impurities. |
Data Presentation
Due to the lack of specific quantitative solubility data in the available literature for this compound, the following table provides a qualitative guide to solvent selection based on general principles for similar compounds. It is crucial to perform experimental solubility tests to determine the optimal solvent system for your specific sample.
| Solvent | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Potential Use in Crystallization |
| Water | High | Very High | Likely a poor choice for single-solvent recrystallization due to high solubility. May be used as a co-solvent. |
| Methanol | Moderate to High | High | Good candidate for single-solvent recrystallization. |
| Ethanol | Moderate | High | Good candidate for single-solvent recrystallization.[1] |
| Isopropanol | Low to Moderate | Moderate to High | Good candidate for single-solvent recrystallization. |
| Acetone | Low | Moderate | Potential as an anti-solvent or for washing crystals. |
| Acetonitrile | Low | Moderate | Potential as an anti-solvent. |
| Ethyl Acetate | Very Low | Low to Moderate | Good candidate as an anti-solvent. |
| Diethyl Ether | Very Low | Very Low | Good candidate as an anti-solvent. |
| Hexane | Insoluble | Insoluble | Good candidate as an anti-solvent. |
Experimental Protocols
The following are generalized protocols for the crystallization of this compound. The specific solvent, volumes, and temperatures should be optimized based on preliminary solubility tests.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol or methanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Further cool the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., methanol or water) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add a miscible "bad" solvent (an anti-solvent in which the compound is poorly soluble, e.g., diethyl ether or hexane) dropwise with stirring until the solution becomes slightly turbid.
-
Inducing Crystallization: If crystals do not form immediately, add a few more drops of the good solvent until the solution becomes clear again, and then allow the solution to stand undisturbed. Cooling the solution may also be necessary.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for crystallization issues.
References
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyridine-based Kinase Inhibitors and Approved Therapeutics Targeting FLT3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of oncology has seen a significant shift towards targeted therapies, with kinase inhibitors emerging as a cornerstone of precision medicine. FMS-like tyrosine kinase 3 (FLT3) has been identified as a critical therapeutic target in acute myeloid leukemia (AML), where activating mutations are associated with a poor prognosis. This guide provides a comparative analysis of a representative imidazo[1,2-a]pyridine-based FLT3 inhibitor, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, against two FDA-approved FLT3 inhibitors, Gilteritinib and Quizartinib.
It is important to note that while the broader class of imidazo[1,2-a]pyridines has demonstrated significant potential as kinase inhibitors, specific preclinical data for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride as a kinase inhibitor is not currently available in the public domain. Therefore, this guide utilizes a well-characterized derivative from the same family to provide a relevant and data-driven comparison.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of a kinase inhibitor is a key determinant of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 value indicates greater potency.
The following tables summarize the biochemical and cellular activities of the representative imidazo[1,2-a]pyridine compound and the comparator drugs against wild-type FLT3 and its clinically relevant mutants.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Kinase Target | Imidazo[1,2-a]pyridine Derivative¹ | Gilteritinib² | Quizartinib³ |
| FLT3 (Wild-Type) | - | 0.29 | - |
| FLT3-ITD | - | 1.8 | <1 |
| FLT3-D835Y | - | 1.6 | - |
Data not available is denoted by "-".
Table 2: Cellular Inhibitory Activity (IC50, nM)
| Cell Line (Mutation) | Imidazo[1,2-a]pyridine Derivative¹ | Gilteritinib² | Quizartinib⁴ |
| MOLM14 (FLT3-ITD) | 3.65 ± 0.56 | 0.92 | 0.89 |
| MOLM14-D835Y | 2.08 ± 0.49 | - | - |
| MOLM14-F691L | - | 22 | - |
| MV4-11 (FLT3-ITD) | - | - | 0.40 |
Data not available is denoted by "-".
¹Data for N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine.[1][2] ²Data for Gilteritinib.[3][4] ³Data for Quizartinib.[5][6] ⁴Data for Quizartinib.[6]
Signaling Pathway Analysis
FLT3 is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations, triggers several downstream signaling pathways crucial for cell survival and proliferation. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. Inhibition of FLT3 aims to block these pro-survival signals in cancer cells.
Caption: FLT3 Signaling Pathway and Points of Inhibition.
Experimental Methodologies
The data presented in this guide are derived from established biochemical and cell-based assays. Understanding the principles behind these methods is crucial for interpreting the results.
Biochemical Kinase Assay: Radiometric Filter Binding Assay
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Caption: Workflow of a Radiometric Kinase Assay.
Detailed Protocol:
-
Reaction Setup: In a microplate, the purified kinase, a specific substrate (e.g., a synthetic peptide), and varying concentrations of the inhibitor are combined in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled isotope, typically [γ-³²P]ATP or [γ-³³P]ATP.[7][8]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped, and the mixture is transferred to a filter membrane (e.g., phosphocellulose paper) that binds the substrate.[9]
-
Washing: The filter is washed multiple times to remove unincorporated radiolabeled ATP.[9]
-
Detection: The amount of radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager.[9]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Viability Assay: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the kinase inhibitor or a vehicle control (e.g., DMSO).[3]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the inhibitor to exert its effect.[3]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[3][10]
-
Formazan Formation: The plates are incubated for a few hours, during which mitochondrial reductases in viable cells convert the yellow MTT into insoluble purple formazan crystals.[10]
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[3][10]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is then determined from a dose-response curve.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising class of kinase inhibitors with demonstrated potent activity against clinically relevant targets such as FLT3. The representative compound, N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, exhibits cellular potency against FLT3-ITD and the D835Y mutant that is comparable to the approved drug Gilteritinib. Further preclinical development, including comprehensive kinase panel screening and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of this and other imidazo[1,2-a]pyridine derivatives. This guide provides a framework for the comparative evaluation of novel kinase inhibitors against established therapeutics, emphasizing the importance of standardized, data-driven assessments in drug discovery.
References
- 1. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and tolerability of quizartinib, a FLT3 inhibitor, in advanced solid tumors: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
In Vitro Validation of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of the bioactivity of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Given the broad therapeutic potential of the imidazo[1,2-a]pyridine scaffold, this document will focus on assessing its potential anti-proliferative and anti-inflammatory effects, common activities associated with this class of compounds.[1][2][3] We will compare its hypothetical performance against established drugs: Doxorubicin, a well-known chemotherapy agent, and Celecoxib, a selective COX-2 inhibitor used for inflammation.
Hypothetical Bioactivity Profile
For the purpose of this guide, we will hypothesize that this compound (referred to as Compound X) exhibits moderate anti-proliferative activity in cancer cell lines and demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway. The following sections will detail the experimental protocols to test these hypotheses and present illustrative data.
Data Presentation: Comparative Bioactivity
The following tables summarize hypothetical quantitative data for Compound X against comparator drugs.
Table 1: Anti-Proliferative Activity (IC50 Values in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| Compound X | 15.2 | 25.8 | 18.5 |
| Doxorubicin | 0.8 | 0.5 | 1.2 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth.
Table 2: Inhibition of NF-κB Signaling (Relative Luciferase Activity)
| Compound (at 10 µM) | Relative Luciferase Units (RLU) | % Inhibition |
| Vehicle Control | 1000 | 0% |
| Compound X | 450 | 55% |
| Celecoxib | 300 | 70% |
Lower RLU indicates greater inhibition of NF-κB activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This assay assesses cell viability by measuring the metabolic activity of cells.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Compound X, Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of Compound X and Doxorubicin in complete growth medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a dose-response curve.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Objective: To determine if Compound X inhibits the NF-κB signaling pathway.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Compound X, Celecoxib
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000.
-
After 24 hours, treat the cells with Compound X or Celecoxib for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.[6][7][8][9][10]
Objective: To analyze the effect of Compound X on the expression of key proteins in a signaling pathway (e.g., phosphorylated IκBα, COX-2).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with Compound X or comparators.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[6]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6][7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control.
Mandatory Visualizations
Experimental Workflow for In Vitro Validation
Caption: Workflow for the in vitro validation of Compound X's bioactivity.
Hypothetical NF-κB Signaling Pathway Inhibition
Caption: Proposed mechanism of Compound X inhibiting the NF-κB pathway.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antitubercular potential. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to facilitate the rational design of next-generation therapeutic agents.
The imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system that has garnered significant attention due to its presence in several marketed drugs and its versatile biological profile.[1][2][3] Modifications to this core structure have led to the discovery of potent inhibitors of various enzymes and signaling pathways, highlighting its importance as a pharmacophore.[4][5] This guide will delve into the key structural modifications that influence the biological activity of imidazo[1,2-a]pyridine derivatives, providing a framework for understanding their therapeutic potential.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival.[4][6] One of the most prominent targets is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[7][8][9]
Structure-Activity Relationship for Anticancer Derivatives
The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR observations include:
-
Substitution at the 2-position: Aromatic or heteroaromatic groups at this position are often crucial for activity. For instance, a 2-phenyl group with specific substitutions can enhance potency.
-
Substitution at the 3-position: The introduction of carboxamide or other functional groups at the 3-position has been shown to be a successful strategy in developing potent inhibitors.
-
Modifications on the pyridine ring: Substituents on the pyridine moiety can influence the pharmacokinetic and pharmacodynamic properties of the compounds.
The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Pyridine Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 4-(methylsulfonyl)phenyl | N-(p-tolyl)amino | 8-methyl | MDA-MB-231 (Breast) | 30 | [10] |
| Compound B | Phenyl | H | H | A375 (Melanoma) | 30.1 ± 1.8 | [11] |
| Compound 6 | Phenyl | H | H | A375 (Melanoma) | 9.7 ± 0.9 | [6] |
| Compound 6 | Phenyl | H | H | HeLa (Cervical) | 15.2 ± 1.1 | [6] |
| HB9 | 4-carboxyphenyl | Amide derivative | H | A549 (Lung) | 50.56 | [12] |
| HB10 | 4-carboxyphenyl | Amide derivative | H | HepG2 (Liver) | 51.52 | [12] |
Key Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Imidazo[1,2-a]pyridine derivatives have been designed to inhibit key kinases within this pathway, such as PI3K and mTOR.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Antitubercular Activity: A Renewed Hope Against a Persistent Threat
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-TB agents with novel mechanisms of action.[13][14]
Structure-Activity Relationship for Antitubercular Derivatives
The antitubercular activity of imidazo[1,2-a]pyridines is finely tuned by their substitution patterns. Key findings include:
-
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs): This class of derivatives has shown exceptional potency against both replicating and non-replicating M. tuberculosis. The nature of the amide substituent is critical for activity.
-
Lipophilicity: Increased lipophilicity often correlates with enhanced antimycobacterial activity.
-
Targeting QcrB: Many potent imidazo[1,2-a]pyridine derivatives target the QcrB subunit of the electron transport chain's cytochrome bc1 complex, disrupting cellular respiration.[14]
The following table presents the in vitro antitubercular activity of selected imidazo[1,2-a]pyridine derivatives.
| Compound ID | R Group on Carboxamide | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| IPA-6 | Specific amide moiety | H37Rv | 0.05 | [13] |
| IPA-9 | Specific amide moiety | H37Rv | 0.4 | [13] |
| IPS-1 | Specific sulfonamide moiety | H37Rv | 0.4 | [13] |
| Compound 1 | N-(2-phenoxyethyl) | H37Rv | 0.027 | [13] |
| Compound 2 | Specific amide moiety | H37Rv | 6.25 | [13] |
| Compound 5 | Carboxylate | H37Rv | 0.2 (µM) | [15] |
| Compound 16 | Biaryl ether | H37Rv | 0.006 (µM) | [15] |
| Compound 18 | Biaryl ether with fluorine | H37Rv | 0.004 (µM) | [15] |
Experimental Protocols
To ensure the reproducibility and comparability of results, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[11]
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a commonly used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[3][13]
Materials:
-
96-well microplates
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
Procedure:
-
Dispense 100 µL of supplemented Middlebrook 7H9 broth into each well of a 96-well plate.
-
Add the test compound to the first well and perform serial twofold dilutions across the plate.
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.
-
Inoculate each well with 100 µL of the diluted bacterial suspension.
-
Incubate the plates at 37°C for 5-7 days.
-
Add 20 µL of Alamar Blue reagent to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Experimental and Screening Workflow
The discovery and development of novel imidazo[1,2-a]pyridine derivatives typically follow a structured workflow, from initial synthesis to in vivo evaluation.
Caption: A general workflow for the structure-activity relationship studies of imidazo[1,2-a]pyridine derivatives.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity of these derivatives against cancer and tuberculosis. The provided experimental protocols offer a standardized framework for the evaluation of new compounds, facilitating comparative analysis and accelerating the drug discovery process. Future efforts in this area will likely focus on further optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective treatments for these devastating diseases.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chemmethod.com [chemmethod.com]
- 13. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. texaschildrens.org [texaschildrens.org]
A Comparative Efficacy Analysis of Imidazopyridine Isomers: Zolpidem and Alpidem
A deep dive into the pharmacological nuances of imidazopyridine isomers, this guide offers a comparative analysis of the efficacy of prominent members of this class, zolpidem and alpidem. This document is intended for researchers, scientists, and drug development professionals, providing a data-driven comparison of their binding affinities, supported by detailed experimental protocols and visual representations of their mechanism of action.
Imidazopyridines are a class of compounds that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] While structurally related, isomers within this class exhibit distinct pharmacological profiles, primarily due to their differential affinities for various GABA-A receptor subtypes.[1] This guide focuses on a comparative analysis of zolpidem, a widely prescribed hypnotic, and alpidem, historically used as an anxiolytic, to elucidate the structure-activity relationships that govern their therapeutic effects.
Quantitative Comparison of Binding Affinities
The therapeutic profiles of zolpidem and alpidem are largely dictated by their binding affinities (Ki) to different α subunits of the GABA-A receptor. The following table summarizes the available quantitative data. A lower Ki value indicates a higher binding affinity.
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki in nM) |
| Zolpidem | α1β3γ2 | 27[1] |
| α2β3γ2 | 160[1] | |
| α3β3γ2 | 380[1] | |
| α5β1γ2 | > 10,000[1] | |
| Alpidem | α1β3γ2 | High Affinity[1] |
| α2β3γ2 | Lower Affinity[1] | |
| α3β3γ2 | Lower Affinity[1] | |
| α5β1γ2 | No Appreciable Affinity[1] |
Note: Specific Ki values for Alpidem across all α subtypes are not as readily available in the public domain as those for Zolpidem. However, literature consistently describes Alpidem as having a high affinity for the α1 subunit.[1]
Zolpidem exhibits a pronounced selectivity for the α1 subunit of the GABA-A receptor, with approximately 6-fold and 14-fold lower affinity for the α2 and α3 subunits, respectively, and negligible affinity for the α5 subunit.[1] This α1 selectivity is believed to be responsible for its potent hypnotic effects. While also showing a preference for the α1 subunit, alpidem's historical use as an anxiolytic suggests a more complex interaction with GABA-A receptor subtypes that is not fully captured by binding affinity data alone.
Mechanism of Action: GABA-A Receptor Modulation
Zolpidem and alpidem exert their effects by binding to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.
References
Validating the Target of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride: A Comparative Guide to GPR139
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the molecular target of novel compounds, using Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride as a representative of the imidazo[1,2-a]pyridine scaffold. While the direct target of this specific hydrochloride salt is not extensively documented, the broader imidazo[1,2-a]pyridine class includes potent agonists of the G protein-coupled receptor 139 (GPR139). This guide will, therefore, focus on the experimental validation of GPR139 as a target, offering a comparative analysis of a known imidazo[1,2-a]pyridine-based GPR139 agonist, JNJ-63533054, with other structurally diverse agonists.
Introduction to GPR139
G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, particularly in the habenula, striatum, and hypothalamus.[1] Its physiological role is still under investigation, but it is considered a potential therapeutic target for neuropsychiatric disorders such as schizophrenia and addiction.[2][3] GPR139 is activated by the aromatic amino acids L-tryptophan and L-phenylalanine, albeit at relatively high concentrations.[1] The discovery of potent and selective synthetic agonists has been crucial for elucidating its function.[1][4]
Comparative Analysis of GPR139 Agonists
The validation of a potential new drug target involves demonstrating potent and selective engagement. This is often achieved by comparing the activity of the novel compound with known, well-characterized ligands. The following table summarizes quantitative data for several GPR139 agonists with diverse chemical scaffolds.
| Compound Name | Scaffold Type | Assay Type | Species | Potency (EC50/Kd/Ki) | Reference |
| JNJ-63533054 | Imidazo[1,2-a]pyridine derivative | Calcium Mobilization | Human | 16 nM (EC50) | [4][5][6] |
| GTPγS Binding | Human | 17 nM (EC50) | [5][6] | ||
| Radioligand Binding | Human | 10 nM (Kd) | [5] | ||
| Zelatriazin (TAK-041) | Benzotriazinone | Calcium Mobilization | Human | 22 nM (EC50) | |
| TC-O 9311 | Naphthylhydrazide | Calcium Mobilization | Human | 39 nM (EC50) | [5][7][8][9][10] |
| L-Tryptophan | Amino Acid | Calcium Mobilization | Human | 220 µM (EC50) | [1] |
| L-Phenylalanine | Amino Acid | Calcium Mobilization | Human | 320 µM (EC50) | [1] |
GPR139 Signaling Pathway
GPR139 primarily signals through the Gq/11 family of G proteins.[1][11][12] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a measurable downstream event commonly used to assess receptor activation.
Experimental Protocols for Target Validation
A multi-assay approach is essential for robust target validation. This typically involves a primary functional assay to screen for activity, followed by secondary and orthogonal assays to confirm the mechanism of action and binding characteristics.
Experimental Workflow
Calcium Mobilization Assay
This is a common primary assay for Gq-coupled receptors, measuring the increase in intracellular calcium upon receptor activation.
Principle: Cells expressing GPR139 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13] Agonist binding to GPR139 activates the Gq/11 pathway, leading to the release of intracellular calcium, which is detected as an increase in fluorescence.[14]
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 or CHO-K1 cells stably expressing human GPR139 in appropriate media.
-
Seed cells into 96-well or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid to prevent dye extrusion.
-
Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (this compound), a reference agonist (e.g., JNJ-63533054), and a negative control (vehicle) in an appropriate assay buffer.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).[15]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument then adds the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (peak minus baseline) is plotted against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the G protein activation step, which is more proximal to receptor binding than calcium mobilization.
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[2][16] The amount of incorporated radioactivity is proportional to the extent of G protein activation.[17]
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells expressing GPR139 and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add the cell membranes, GDP (to ensure G proteins are in the inactive state), and various concentrations of the test compound or reference agonist.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter mat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.
-
Plot the specific binding against the agonist concentration and fit the data to determine EC50 and Emax values.
-
Radioligand Binding Assay
This assay directly measures the interaction of a compound with the receptor, allowing for the determination of binding affinity (Kd or Ki).
Principle: A radiolabeled ligand with known high affinity for GPR139 (e.g., [³H]JNJ-63533054) is incubated with membranes from cells expressing the receptor.[5] A competition assay is then performed where increasing concentrations of an unlabeled test compound are added to displace the radioligand. The reduction in bound radioactivity is used to calculate the inhibitory constant (Ki) of the test compound.[18][19]
Detailed Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing GPR139 as described for the GTPγS binding assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and a range of concentrations of the unlabeled test compound.
-
Define total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled reference compound).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration, as described in the GTPγS assay protocol.[20]
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Validating the target of a novel compound like this compound requires a systematic and multi-faceted approach. By leveraging the knowledge of related chemical scaffolds, GPR139 emerges as a primary hypothetical target. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for confirming this hypothesis. A positive result, where the test compound demonstrates potent activity across functional and binding assays, comparable to known but structurally distinct agonists, provides strong evidence for on-target engagement. This validation is a critical step in the early stages of drug discovery and development.
References
- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TC-O 9311 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. TC-O 9311 | GPR139 Agonist | MCE [medchemexpress.cn]
- 10. TC-O 9311 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 11. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of Imidazo[1,2-a]pyridine-8-carboxylic acid Hydrochloride: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, a member of the versatile imidazo[1,2-a]pyridine scaffold. Due to the limited publicly available cross-reactivity data for this specific molecule, this analysis leverages findings from studies on structurally related imidazo[1,2-a]pyridine derivatives to infer a potential off-target profile. The information presented herein is intended to guide researchers in designing appropriate selectivity studies and to anticipate potential off-target effects in drug development programs.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-tubercular effects.[1][2][3] This broad activity spectrum underscores the importance of thorough cross-reactivity profiling to ensure target selectivity and minimize adverse effects.
Inferred Cross-Reactivity Profile
Based on studies of various imidazo[1,2-a]pyridine analogs, a key area for potential cross-reactivity lies within the kinome. Several derivatives have been developed as potent kinase inhibitors, suggesting that this compound may exhibit affinity for certain kinases. Additionally, given the anti-inflammatory properties observed in some analogs, interaction with enzymes in the cyclooxygenase (COX) pathway is another area of interest.
The following table summarizes potential off-target interactions based on data from related compounds. It is crucial to note that these are inferences and require experimental validation for this compound.
| Target Class | Potential Off-Targets | Rationale from Structurally Related Compounds |
| Kinases | Aurora Kinases, FLT3, c-Met, Lck | Imidazo[4,5-b]pyridine-based compounds have shown potent dual inhibition of FLT3 and Aurora kinases.[4] Other derivatives have been identified as selective c-Met inhibitors.[5] |
| Enzymes | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Certain imidazo[1,2-a]pyridine derivatives have been designed as selective COX-2 inhibitors.[6] |
| Other | Various GPCRs, Ion Channels, and Transporters | Broad screening panels like the SafetyScreen44 have been used to evaluate off-target liabilities of drug candidates and include a range of these targets.[7][8] |
Experimental Protocols for Cross-Reactivity Studies
To experimentally determine the cross-reactivity profile of this compound, a tiered approach is recommended. Initial broad screening against a commercially available safety pharmacology panel can identify potential areas of concern, followed by more detailed secondary assays to confirm and quantify any interactions.
Below are detailed methodologies for key experiments that should be considered.
Experimental Workflow for In Vitro Selectivity Profiling
Caption: A tiered workflow for assessing the in vitro cross-reactivity of a test compound.
Kinase Selectivity Profiling (LanthaScreen® Assay)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify inhibitor potency against a panel of kinases.
-
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate
-
ATP
-
Test compound (this compound)
-
LanthaScreen® Tb-labeled antibody specific for the phosphorylated substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
TR-FRET dilution buffer
-
EDTA solution
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and fluorescein-labeled substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).[9]
-
Stop the reaction by adding a solution of EDTA and Tb-labeled antibody in TR-FRET dilution buffer.[10]
-
Incubate for at least 30 minutes at room temperature to allow for antibody binding.[9]
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., for acceptor and donor).
-
Calculate the emission ratio and plot against the compound concentration to determine the IC50 value.
-
GPCR Off-Target Binding (Competitive Radioligand Binding Assay)
This assay measures the ability of a test compound to displace a known radioligand from a specific G-protein coupled receptor.
-
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)
-
Unlabeled competitor (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound dilutions.[11]
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.
-
Incubate the plate to reach binding equilibrium (e.g., 60 minutes at 30°C).[11]
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.[12]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity.[12]
-
Plot the percentage of specific binding against the log of the competitor concentration and fit the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[13]
-
hERG Channel Inhibition (Automated Patch-Clamp Assay)
This electrophysiological assay is critical for assessing the risk of cardiac QT prolongation.
-
Materials:
-
Cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells)
-
Extracellular and intracellular recording solutions
-
Test compound
-
Automated patch-clamp system
-
-
Procedure:
-
Culture and prepare the hERG-expressing cells for recording on the automated patch-clamp platform.
-
Establish a stable whole-cell recording from a single cell.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cell with a vehicle control solution to establish a baseline current.
-
Apply increasing concentrations of the test compound and record the corresponding inhibition of the hERG current.
-
Wash out the compound to assess the reversibility of the effect.
-
Analyze the current amplitude at each concentration to generate a concentration-response curve and determine the IC50 value.
-
Signaling Pathway and Experimental Logic Visualization
The following diagrams illustrate the general logic of a competitive binding assay and a typical kinase signaling pathway that could be inhibited by an imidazo[1,2-a]pyridine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Silico Docking Analysis of Imidazo[1,2-a]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] In silico molecular docking has emerged as a crucial tool in the rational design and discovery of novel imidazo[1,2-a]pyridine-based therapeutic agents, enabling the prediction of binding affinities and modes of interaction with various biological targets.[2] This guide provides a comparative analysis of the in silico docking performance of various imidazo[1,2-a]pyridine compounds, supported by experimental data from recent studies.
Comparative Docking Performance
The following tables summarize the in silico docking scores and, where available, corresponding in vitro biological activities of selected imidazo[1,2-a]pyridine derivatives against various protein targets. These tables are designed to offer a clear comparison of the reported compounds.
Anticancer Targets
Target: Human Leukotriene A4 Hydrolase (LTA4H) (PDB: 3U9W)
Leukotriene A4 hydrolase is a bifunctional zinc enzyme that plays a role in inflammatory pathways and has been implicated in cancer.
| Compound | S Score (kcal/mol) | RMSD (Å) | IC50 (µM) vs. A549 Cells | IC50 (µM) vs. HepG2 Cells | Reference |
| Original Ligand | -6.908 | 1.493 | - | - | [4][5] |
| HB1 | -9.955 | 1.049 | 58.76 | 61.97 | [4][5] |
| HB2 | -9.671 | 2.482 | 58.99 | 61.82 | [4][5] |
| HB3 | -9.413 | 1.171 | 60.78 | 54.09 | [4][5] |
| HB4 | -9.635 | 2.863 | 62.95 | 60.40 | [4][5] |
| HB5 | -9.517 | 1.331 | 59.13 | 56.16 | [4][5] |
| HB6 | -9.621 | 1.704 | 55.44 | 65.37 | [4][5] |
| HB7 | -11.237 | 1.345 | 53.40 | 61.29 | [4][5] |
| HB8 | -9.362 | 1.965 | 53.73 | 58.32 | [4][5] |
| HB9 | -10.697 | 1.835 | 50.56 | 59.68 | [4][5] |
| HB10 | -10.072 | 2.376 | 51.84 | 51.52 | [4][5] |
| Cisplatin | - | - | 53.25 | 54.81 | [4][5] |
Notably, compound HB7 exhibited the strongest binding affinity with an S score of -11.237 kcal/mol.[4][5] Compound HB9 showed the best cytotoxic activity against A549 lung cancer cells, outperforming the standard drug Cisplatin.[4][5]
Target: Oxidoreductase (PDB: 4XO7)
This enzyme is implicated in breast cancer progression.
| Compound | S Score (kcal/mol) | Key Interacting Residues | Reference |
| A | - | - | [6] |
| B | - | - | [6] |
| C | -9.207 | His 222, Tyr 216, Lys 270 | [6] |
Compound C demonstrated the highest binding energy, suggesting its potential as an inhibitor of this key enzyme in breast cancer.[6]
Target: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)
EGFR is a well-established target in cancer therapy.
| Compound | Binding Affinity (kcal/mol) | Note | Reference |
| IPD | - | Docking simulations were conducted to explore interactions. | [7] |
In silico studies on imidazo[1,2-a]pyridine derivatives have explored their interactions with EGFR-TK, highlighting the potential of this scaffold for developing targeted anticancer agents.[7]
Other Therapeutic Targets
Target: Farnesyl Diphosphate Synthase (FPPS)
FPPS is a key enzyme in the mevalonate pathway and a target for bisphosphonate drugs.
| Compound Series | MolDock Score | Note | Reference |
| 4(a-o) | Better than reference | All compounds in this series demonstrated a better MolDock score, protein-ligand energy, and steric scores against FPPS compared to the standard, minodronic acid. | [8][9] |
The study suggests that substitutions on the aromatic ring, particularly nitro and hydroxyl groups, significantly enhance binding affinity to FPPS.[8]
Target: Mycobacterium Tuberculosis F1F0 ATP Synthase
This enzyme is a target for the development of new anti-tubercular drugs.
| Compound | Docking Score (kcal/mol) | Note | Reference |
| PF19 | -9.97 | Score is comparable to the known drug bedaquiline (-10.08 kcal/mol). | [10] |
| M3 (Designed) | -9.82 | A newly designed molecule with a high docking score. | [10] |
These findings suggest that imidazo[1,2-a]pyridine derivatives have a strong potential to be developed as inhibitors of ATP synthase in Mycobacterium tuberculosis.[10]
Target: Bacterial GyrB
DNA gyrase is a well-established target for antibacterial agents.
| Compound | Docking Score (kcal/mol) | Note | Reference |
| 4b | -10.4 | Showed the most favorable docking score against the bacterial target GyrB. | [11] |
Azo-based imidazo[1,2-a]pyridine derivatives have shown promising antibacterial activity, with compound 4b exhibiting a strong binding affinity for GyrB in silico.[11]
Experimental Protocols
The methodologies employed in the cited studies for in silico docking analysis share common principles, though specific parameters may vary. A generalized workflow is presented below, followed by specific examples.
General In Silico Docking Workflow
Caption: Generalized workflow for in silico molecular docking studies.
Example Protocol: Docking against Farnesyl Diphosphate Synthase
-
Software: Molegro Virtual Docker (MVD)[9]
-
Ligand Preparation: The 3D structures of the imidazo[1,2-a]pyridin-3-yl derivatives were geometrically optimized using molecular mechanics (MM2) and Hamiltonian approximation (AM1) until the root-mean-square (RMS) gradient was less than 0.001 kcal mol⁻¹ Å⁻¹.[8][9]
-
Protein Preparation: The 3D structure of the target protein was retrieved from the RCSB Protein Data Bank.[8][9]
-
Docking Algorithm: The MolDock Simplex Evolution (MolDock SE) algorithm was used with a population size of 50.[9] The RMSD threshold for clustering similar poses was set to 1.00 Å.[9]
-
Analysis: The analysis of the docking results was performed on the first binding free energy pose with the minimum energy.[9]
Example Protocol: Docking against Human LTA4H
-
Protein Preparation: The 3D structure of human LTA4H (PDB ID: 3U9W) was used for the docking simulations.[4][5]
-
Analysis: The binding interactions of the synthesized imidazo[1,2-a]pyridine hybrids were investigated, and the binding affinities were indicated by S scores.[5] RMSD values were also analyzed to assess the fit of the ligands.[4][5]
Structure-Activity Relationships and Signaling Pathways
The substituents on the imidazo[1,2-a]pyridine core play a critical role in determining the binding affinity and selectivity towards specific biological targets. For instance, in the study targeting farnesyl diphosphate synthase, it was observed that aromatic rings substituted with nitro and hydroxyl groups at the meta and ortho positions, respectively, showed significantly enhanced binding affinity.[8]
The diverse biological activities of imidazo[1,2-a]pyridine derivatives stem from their ability to interact with a wide range of biological targets, thereby modulating various signaling pathways. The diagram below illustrates a simplified representation of how these compounds can interfere with pathways relevant to cancer.
Caption: Inhibition of cancer-related targets by imidazo[1,2-a]pyridines.
Conclusion
In silico docking analysis has proven to be an invaluable tool for elucidating the therapeutic potential of imidazo[1,2-a]pyridine compounds. The studies highlighted in this guide demonstrate the ability of this scaffold to interact with a diverse range of important biological targets. The quantitative data presented provides a basis for comparing the efficacy of different derivatives and for guiding the rational design of new, more potent, and selective therapeutic agents. The detailed experimental protocols offer a foundation for researchers to conduct their own in silico investigations into this promising class of compounds. Further in vitro and in vivo studies are warranted to validate the in silico findings and to progress the most promising candidates through the drug development pipeline.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparing the cytotoxic effects of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride with cisplatin
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the cytotoxic effects of representative Imidazo[1,2-a]pyridine derivatives against various cancer cell lines, with cisplatin included as a key reference compound. It is important to note that a comprehensive literature search did not yield specific cytotoxic data for Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Therefore, this guide utilizes publicly available data from studies on structurally related Imidazo[1,2-a]pyridine compounds to provide a relevant comparative context.
Executive Summary
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties. Several studies have demonstrated that certain derivatives of this scaffold exhibit cytotoxic effects comparable to, and in some specific cases, superior to the well-established chemotherapeutic agent, cisplatin. The primary mechanism of action for many Imidazo[1,2-a]pyridine derivatives involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as AKT/mTOR and the p53 pathway. Cisplatin, a cornerstone of cancer chemotherapy, primarily exerts its cytotoxic effects by forming DNA adducts, which trigger DNA damage responses and lead to apoptosis. This guide will delve into the quantitative cytotoxic data, the experimental methodologies employed for these assessments, and the underlying signaling pathways.
Quantitative Comparison of Cytotoxic Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various Imidazo[1,2-a]pyridine derivatives compared to cisplatin across different cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) of Derivative | IC50 (µM) of Cisplatin | Reference |
| Hybrid HB9 | A549 | Lung Cancer | 50.56 | 53.25 | [1] |
| Hybrid HB10 | HepG2 | Liver Carcinoma | 51.52 | 54.81 | [1] |
| Compound 16h | HeLa | Cervical Cancer | 11.26 | 11.56 | [2] |
| Compound 12c | HeLa | Cervical Cancer | 11.57 | 8.07 | [2] |
| Compound 12i | HeLa | Cervical Cancer | 12.25 | 8.07 | [2] |
| Compound IP-5 | HCC1937 | Breast Cancer | 45 | Not specified in study | [3][4] |
| Compound IP-6 | HCC1937 | Breast Cancer | 47.7 | Not specified in study | [3][4] |
Experimental Protocols
The cytotoxic effects of Imidazo[1,2-a]pyridine derivatives and cisplatin are commonly evaluated using a variety of in vitro assays. Below are the detailed methodologies for the key experiments cited in the comparative data.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4–5×10³ cells per well) and allowed to adhere and grow for 24-48 hours.[5]
-
Compound Treatment: Cells are treated with increasing concentrations of the test compounds (e.g., Imidazo[1,2-a]pyridine derivatives or cisplatin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[5]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm or 585 nm) using a microplate reader.[5]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A to remove RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of both Imidazo[1,2-a]pyridine derivatives and cisplatin are mediated through the modulation of various intracellular signaling pathways, ultimately leading to cell death.
Cisplatin's Mechanism of Action
Cisplatin's primary mode of action involves its entry into the cell, where it becomes aquated and highly reactive.[6][7] It then forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA structure.[6][8] This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis.[1][8] The p53 tumor suppressor protein plays a crucial role in this process by activating downstream targets like p21, which induces cell cycle arrest, and pro-apoptotic proteins like Bax.[1]
Caption: Cisplatin's cytotoxic signaling pathway.
Imidazo[1,2-a]pyridine Derivatives' Mechanism of Action
Several Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation.[4][5] Inhibition of this pathway can lead to the induction of apoptosis. Additionally, some derivatives have been observed to cause cell cycle arrest by increasing the expression of p53 and p21.[4][7] The induction of apoptosis is often confirmed by the increased activity of caspases, such as caspase-7 and caspase-8, and the cleavage of PARP.[3][4]
Caption: Cytotoxic signaling of Imidazo[1,2-a]pyridines.
Experimental Workflow
The general workflow for comparing the cytotoxic effects of these compounds is illustrated below.
Caption: In vitro cytotoxicity testing workflow.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C8H7ClN2O2 | CID 11715356 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Performance of Imidazopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Imidazopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These compounds are foundational to several commercially available drugs.[3][4] This guide provides an objective comparison of the performance of select imidazopyridine derivatives in anticancer and antibacterial applications, supported by experimental data. Detailed methodologies for key experiments are also presented to ensure reproducibility.
Anticancer Activity of Imidazopyridine Derivatives
Recent research has highlighted the potential of imidazopyridine derivatives as potent anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines.[5][6] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and PI3K/Akt pathways.[1][3]
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected imidazopyridine derivatives compared to Doxorubicin, a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| C188 | MCF-7 (Breast) | 24.4 | Wnt/β-catenin signaling inhibition | [1] |
| T47-D (Breast) | 23.0 | Wnt/β-catenin signaling inhibition | [1] | |
| IP-5 | HCC1937 (Breast) | 45.0 | PI3K/Akt signaling inhibition | [3][7] |
| Compound 12b | Hep-2 (Laryngeal) | 11.0 | Not specified | [6] |
| HepG2 (Liver) | 13.0 | Not specified | [6] | |
| MCF-7 (Breast) | 11.0 | Not specified | [6] | |
| A375 (Melanoma) | 11.0 | Not specified | [6] | |
| Doxorubicin | Hep-2 (Laryngeal) | 10.0 | DNA intercalation | [6] |
| HepG2 (Liver) | 1.5 | DNA intercalation | [6] | |
| MCF-7 (Breast) | 0.85 | DNA intercalation | [6] | |
| A375 (Melanoma) | 5.16 | DNA intercalation | [6] |
Signaling Pathway: Wnt/β-catenin Inhibition by C188
The imidazopyridine derivative C188 has been shown to exert its anticancer effects in breast cancer by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. C188 promotes the decrease of β-catenin expression and its nuclear localization by suppressing the phosphorylation of GSK-3β.[1]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by the imidazopyridine derivative C188.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Imidazopyridine derivatives (e.g., C188, IP-5)
-
Cancer cell lines (e.g., MCF-7, HCC1937)
-
96-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the imidazopyridine derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Antibacterial Activity of Imidazopyridine Derivatives
Imidazopyridine-based compounds have also emerged as a promising class of antibacterial agents, with activity against a range of pathogenic bacteria, including multi-drug resistant strains.[2] Their mechanisms of action can be diverse, including the inhibition of essential enzymes and disruption of cellular energy production.[2][8]
Comparative Analysis of Antibacterial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazopyridine derivatives against various bacterial strains, compared to the standard antibiotic Ciprofloxacin. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| Derivative 4a | S. aureus | 7.8 | Not specified | [2] |
| Imidazopyridine-Oxadiazole Hybrid (8) | S. aureus | 3.12 | Not specified | [2] |
| Anti-mycobacterial Imidazopyridine | M. tuberculosis | (Potent, specific values vary) | QcrB inhibition, ATP depletion | [8] |
| Ciprofloxacin | S. aureus | (Varies by strain, typically ≤1) | DNA gyrase inhibition | [2] |
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Protocol: Broth Microdilution MIC Assay
Materials:
-
Imidazopyridine derivatives
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the imidazopyridine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 100 µL.
-
Include a positive control (wells with bacteria and no drug) and a negative control (wells with medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.
References
- 1. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Peer-reviewed studies on the efficacy of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
The Imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] This has led to the development of numerous derivatives with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antitubercular effects.[1]
Anticancer Activity
Several studies have highlighted the potential of Imidazo[1,2-a]pyridine derivatives as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.
Comparative Efficacy of Anticancer Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | - | - | [3] |
| IP-6 | HCC1937 (Breast) | 47.7 | - | - | [3] |
| IP-7 | HCC1937 (Breast) | 79.6 | - | - | [3] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | Doxorubicin | Not Specified | [4][5] |
| HepG2 (Liver) | 13 | Doxorubicin | Not Specified | [4][5] | |
| MCF-7 (Breast) | 11 | Doxorubicin | Not Specified | [4][5] | |
| A375 (Melanoma) | 11 | Doxorubicin | Not Specified | [4][5] | |
| Compound 15d | A375P (Melanoma) | < 0.06 | - | - | [6] |
| Compound 17e | A375P (Melanoma) | < 0.06 | - | - | [6] |
| Compound 18c | A375P (Melanoma) | < 0.06 | - | - | [6] |
| Compound 18h | A375P (Melanoma) | < 0.06 | - | - | [6] |
| Compound 18i | A375P (Melanoma) | < 0.06 | - | - | [6] |
| Imidazo[1,2-a]pyridines 5-7 | A375 (Melanoma) | 9.7 - 44.6 | - | - | [7] |
| WM115 (Melanoma) | 9.7 - 44.6 | - | - | [7] | |
| HeLa (Cervical) | 9.7 - 44.6 | - | - | [7] |
Experimental Protocols: Anticancer Assays
The cytotoxic effects of these compounds were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[3][5][7]
-
Cell Lines: A variety of human cancer cell lines were used, including HCC1937 (breast), Hep-2 (laryngeal), HepG2 (liver), MCF-7 (breast), A375 (melanoma), WM115 (melanoma), and HeLa (cervical).[3][4][5][7]
-
Treatment: Cells were typically treated with increasing concentrations of the Imidazo[1,2-a]pyridine derivatives for a specified period, often 48 hours.[3][7]
-
Measurement: The MTT reagent is reduced by metabolically active cells to form a purple formazan product. The absorbance of this product is measured, which is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Signaling Pathway
Some Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][7]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Hazard Identification
Before handling this compound, it is crucial to be aware of its associated hazards. This information is summarized from the Safety Data Sheet (SDS).
Hazard Summary Table:
| Hazard Classification | GHS Hazard Code | Pictogram | Description |
| Acute Toxicity, Oral | H302 | GHS07 | Harmful if swallowed.[1] |
| Skin Sensitization | H317 | GHS07 | May cause an allergic skin reaction.[1] |
| Storage Class | 11 | Combustible Solids.[1] |
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2]
-
Safety goggles or a face shield.[2]
-
A laboratory coat.[2]
-
Work in a well-ventilated area or under a chemical fume hood.[2][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[2][4]
Experimental Protocol for Waste Handling and Disposal:
-
Waste Segregation:
-
Containerization:
-
Use a clearly labeled, sealable, and compatible container for waste collection.[3][5] The container should be in good condition, free from leaks or external contamination.[6]
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[3][7]
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain.[8]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][8] The final disposal will likely involve incineration at a permitted facility.[4]
-
Spill Management:
-
Small Spills: For minor spills, carefully sweep up the solid material.[9] Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container. Avoid generating dust.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS department for assistance.[2][5]
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation[1]. The parent compound, Imidazo[1,2-a]pyridine, is also known to cause skin, eye, and respiratory irritation[2].
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Work in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is necessary. |
| Handling solid compound | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Work in a certified chemical fume hood to avoid dust formation[3]. |
| Handling solutions of the compound | Chemical safety goggles. A face shield is recommended if there is a splash hazard. | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Work in a well-ventilated area. A chemical fume hood is recommended. |
| Cleaning spills | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant lab coat or apron | A NIOSH-approved respirator with appropriate cartridges should be used. |
Experimental Protocols: Safe Handling Procedures
2.1 General Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood[3].
-
Avoid the formation of dust when handling the solid form[3].
-
Prevent contact with skin, eyes, and clothing[3].
-
Wash hands thoroughly after handling the compound.
-
An emergency eyewash station and safety shower should be readily accessible.
2.2 Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material and place it into a labeled container for disposal[3]. Avoid generating dust.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Ventilate the area and wash the spill site after the material has been collected.
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including any contaminated spill cleanup materials, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a separate, clearly labeled, and sealed container.
-
Disposal Route: Dispose of all waste through an approved hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
